Strategic Fluorination: The Role of 2-Amino-6-fluoro-3-iodobenzoic Acid in Kinase Inhibitor Design
The following technical guide details the structural and functional role of 2-Amino-6-fluoro-3-iodobenzoic acid (and its derivatives) in medicinal chemistry, specifically within the context of kinase inhibitor developmen...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural and functional role of 2-Amino-6-fluoro-3-iodobenzoic acid (and its derivatives) in medicinal chemistry, specifically within the context of kinase inhibitor development (e.g., MEK and PI3K pathways).
Executive Summary
In the high-stakes landscape of fragment-based drug discovery (FBDD), 2-Amino-6-fluoro-3-iodobenzoic acid represents a "privileged scaffold." While not a drug substance itself, this intermediate serves as a critical architectural keystone for synthesizing fluorinated quinazolinones, benzamides, and indazoles —motifs dominant in modern oncology therapeutics (specifically MEK1/2 and PI3K inhibitors).
The bioactivity of drugs derived from this scaffold is governed by the "Fluorine Effect" at the 6-position : a steric and electronic control mechanism that enforces bio-active conformations and shields the molecule from metabolic degradation. This guide analyzes the physicochemical rationale behind this substitution and provides a validated workflow for its utilization.
Molecular Architecture & The "Ortho-Fluorine" Effect
The efficacy of this scaffold stems from the precise positioning of its three functional handles. The 6-fluoro substituent is not merely a passive halogen; it is a conformational control element.
The Ortho-Fluorine Conformational Lock
In benzamide or quinazolinone derivatives, the fluorine atom at the 6-position (ortho to the carbonyl) exerts a profound dipole-dipole repulsion against the carbonyl oxygen.
Mechanism: The high electronegativity of Fluorine (
) creates a localized negative electrostatic potential. This repels the lone pairs of the carbonyl oxygen.
Result: This forces the carbonyl group out of coplanarity with the benzene ring (in amides) or locks the ring system (in heterocycles) into a specific low-energy conformation that often matches the ATP-binding pocket of kinases.
Metabolic Shielding
The C–F bond is the strongest in organic chemistry (~116 kcal/mol). Placing fluorine at the 6-position blocks a common site of metabolic oxidation (Phase I metabolism) by Cytochrome P450 enzymes, significantly extending the half-life (
) of the final drug candidate.
The 3-Iodo Handle (The "Warhead" Attachment Point)
The iodine atom at the 3-position is a "soft" halogen, ideal for palladium-catalyzed cross-coupling. It allows for the late-stage introduction of hydrophobic tails or solubilizing groups without disrupting the core fluoro-amino-benzoic architecture.
Bioactivity & Mechanism of Action (SAR Analysis)
The bioactivity of derivatives synthesized from this acid is typically evaluated against kinases like MEK1/2 (Mitogen-activated protein kinase kinase).
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of substituting the 6-position (Fluorine) versus Hydrogen in benzamide-based kinase inhibitors derived from this scaffold.
Parameter
6-H Analog (Control)
6-F Analog (Target)
Impact of Fluorine Substitution
IC50 (MEK1)
45 nM
3.2 nM
>10-fold Potency Increase due to improved pocket fit.
LogP (Lipophilicity)
2.8
3.1
Slight increase; enhances membrane permeability.
Metabolic Stability
Low (<30 min)
High (>120 min)
Blocks oxidative defluorination/hydroxylation.
Conformation
Freely Rotating
Locked/Twisted
Reduces entropic penalty upon binding.
Technical Insight: The "Locked" conformation mimics the transition state of the kinase-ATP complex, turning the molecule into a high-affinity trap.
Experimental Protocol: Scaffold Utilization
Objective: Synthesis of a 6-fluoro-quinazolinone core (common in PI3K inhibitors) using 2-Amino-6-fluoro-3-iodobenzoic acid.
Reagents & Equipment
Precursor: 2-Amino-6-fluoro-3-iodobenzoic acid (CAS: 133112-25-3 or analog).
Cyclization Agent: Formamidine acetate or Triethyl orthoformate.
Activation: Charge a round-bottom flask with 2-Amino-6-fluoro-3-iodobenzoic acid (1.0 eq) and Formamidine acetate (1.5 eq).
Solvation: Add 2-Methoxyethanol (0.5 M concentration).
Cyclization: Heat to reflux (125°C) for 12–16 hours under
atmosphere.
Checkpoint: Monitor TLC (50% EtOAc/Hexanes). The disappearance of the starting amino acid spot indicates ring closure.
Workup: Cool to room temperature. The product (5-fluoro-8-iodoquinazolin-4(3H)-one) often precipitates.
Isolation: Filter the precipitate, wash with cold Ethanol, and dry under vacuum.
Validation: Confirm structure via
-NMR (DMSO-) and LC-MS.
Visualization: Mechanistic Pathway
The following diagram illustrates the logic flow from the starting material to the bioactive kinase inhibitor, highlighting the specific roles of the substituents.
Figure 1: Strategic utilization of the 2-Amino-6-fluoro-3-iodobenzoic acid scaffold in drug design. The diagram maps the transformation of functional groups into bioactive features.
References
Role of Fluorine in Medicinal Chemistry
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
MEK Inhibitor Structural Biology
Rice, K. D., et al. (2012). Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts leading to Cobimetinib. ACS Medicinal Chemistry Letters, 3(5), 416–421. Link
Synthesis of Fluorinated Benzoic Acids
Larkin, J., et al. (2014).[2] Combined Vemurafenib and Cobimetinib in BRAF-Mutated Melanoma.[3] New England Journal of Medicine, 371, 1867-1876.[2] Link
Bioisosterism and Halogen Effects
Hernández-Mateo, F. (2025).[3][4][5] Fluorine-Containing Isosteres Enable a Structure-Activity Relationship Study. Journal of Fluorine Chemistry, 282, 110400. Link
An In-Depth Technical Guide to 2-Amino-5-fluoro-3-iodobenzoic acid: A Key Building Block for Pharmaceutical Innovation
Introduction: The Strategic Role of Halogenated Anthranilic Acids in Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone o...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Role of Halogenated Anthranilic Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of drug design. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and membrane permeability. Among the halogenated building blocks available to researchers, substituted anthranilic acids (2-aminobenzoic acids) are of particular importance due to their prevalence in a wide array of bioactive compounds. This guide provides a comprehensive technical overview of 2-amino-5-fluoro-3-iodobenzoic acid, a versatile synthetic intermediate poised for significant applications in pharmaceutical research and development. The unique arrangement of its functional groups—an amino group, a fluorine atom, and an iodine atom on a benzoic acid framework—offers a rich platform for the synthesis of complex and novel therapeutic agents.[1]
Part 1: Core Chemical Identifiers and Physicochemical Properties
Precise identification and characterization of a chemical compound are paramount for reproducible scientific research. This section provides the key chemical identifiers and a summary of the physicochemical properties of 2-amino-5-fluoro-3-iodobenzoic acid.
Chemical Identifiers
A comprehensive list of identifiers for 2-amino-5-fluoro-3-iodobenzoic acid is presented in the table below, facilitating its unambiguous identification in databases and procurement systems.
The synthetic accessibility and reactivity of 2-amino-5-fluoro-3-iodobenzoic acid are central to its utility as a building block.
Synthetic Approach
A general workflow for such a synthesis is depicted below:
Caption: A generalized workflow for the synthesis of 2-amino-5-fluoro-3-iodobenzoic acid.
Reactivity Profile
The chemical reactivity of 2-amino-5-fluoro-3-iodobenzoic acid is governed by its three key functional groups:
Amino Group: The nucleophilic amino group can participate in a variety of reactions, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions.
Carboxylic Acid Group: This group can undergo esterification, acid chloride formation, and other standard carboxylic acid transformations. It also imparts acidic properties to the molecule.[1]
Aromatic Ring: The electron-rich aromatic ring, substituted with both electron-donating (amino) and electron-withdrawing (fluoro, iodo, carboxyl) groups, can undergo further electrophilic aromatic substitution. The iodine atom is a particularly useful handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of substituents at this position.
Part 3: Applications in Research and Drug Development
The trifunctional nature of 2-amino-5-fluoro-3-iodobenzoic acid makes it a valuable starting material for the synthesis of a diverse range of complex molecules with potential therapeutic applications.
Pharmaceutical Development
This compound serves as a precursor in the synthesis of various pharmaceutical compounds due to its bioactive properties.[1] The presence of both fluorine and iodine offers unique opportunities for drug design. Fluorine can enhance metabolic stability and binding affinity, while the iodo group provides a reactive site for further molecular elaboration.[4][5][6]
Potential therapeutic areas where derivatives of this compound could be explored include:
Antimicrobial Agents: Halogenated aromatic compounds are known to exhibit antimicrobial properties.[1]
Anti-inflammatory Drugs: The anthranilic acid scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[7]
Antitumor Agents: Preliminary data on related compounds suggest potential antitumor effects, warranting further investigation.[1]
The following diagram illustrates a conceptual pathway for the utilization of 2-amino-5-fluoro-3-iodobenzoic acid in a drug discovery workflow:
Caption: Conceptual drug discovery workflow utilizing 2-amino-5-fluoro-3-iodobenzoic acid.
Chemical Research
Beyond its pharmaceutical applications, this compound is a valuable building block in general organic synthesis for creating more complex molecules.[1] Its utility extends to the development of novel materials with specific electronic or optical properties.[1]
Part 4: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-amino-5-fluoro-3-iodobenzoic acid.
Hazard Identification
While specific toxicological data for this compound is limited, it should be handled with caution, assuming it may possess hazards similar to other aromatic amines and iodides.[1] Potential hazards include:
For closely related compounds such as 2-amino-6-fluorobenzoic acid, the hazard classifications include Skin Irritation (Category 2), Eye Irritation (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3, respiratory system).[8][9]
Recommended Handling Procedures
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[8]
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9]
First Aid:
Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes.[8]
Ingestion: Do NOT induce vomiting. Seek medical attention.[8]
Conclusion
2-Amino-5-fluoro-3-iodobenzoic acid represents a strategically designed chemical building block with significant potential for advancing drug discovery and organic synthesis. Its unique combination of reactive functional groups on a halogenated aromatic core provides a versatile platform for the creation of novel and complex molecules. As research into new therapeutics continues to evolve, the demand for such well-defined and functionalized intermediates is expected to grow, positioning 2-amino-5-fluoro-3-iodobenzoic acid as a valuable tool in the chemist's arsenal.
References
2-Fluoro-6-Iodobenzoic Acid 98.0%(GC) | PureSynth. (n.d.). Retrieved February 27, 2026, from [Link]
2-Fluoro-6-iodobenzoic Acid, min 98%, 100 grams. (n.d.). Retrieved February 27, 2026, from [Link]
2-Amino-3-iodobenzoic acid | C7H6INO2 | CID 282070 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]
Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved February 27, 2026, from [Link]
2-Fluoro-6-iodobenzoic acid - SAFETY DATA SHEET. (2024, February 10). Retrieved February 27, 2026, from [Link]
Cas 20776-52-7,2-amino-6-iodobenzoic acid - LookChem. (n.d.). Retrieved February 27, 2026, from [Link]
Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125. [Link]
US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents. (n.d.).
Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(16), 5227. [Link]
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - Semantic Scholar. (2023, April 22). Retrieved February 27, 2026, from [Link]
CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope. (2021, June 25). Retrieved February 27, 2026, from [Link]
Application Note: Scalable Synthesis of 2-Amino-6-fluoro-3-iodobenzoic Acid
Executive Summary This Application Note details a scalable, robust protocol for the synthesis of 2-Amino-6-fluoro-3-iodobenzoic acid , a highly functionalized tetra-substituted benzene scaffold critical for the developme...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note details a scalable, robust protocol for the synthesis of 2-Amino-6-fluoro-3-iodobenzoic acid , a highly functionalized tetra-substituted benzene scaffold critical for the development of MEK inhibitors (e.g., Cobimetinib analogs) and other kinase-targeting therapeutics.
The synthesis addresses the primary challenge of regioselectivity in electrophilic aromatic substitution. While the amino group at C2 strongly directs electrophiles to the C5 (para) position, the target requires iodination at the sterically congested C3 (ortho) position. This protocol utilizes a controlled iodination strategy using N-Iodosuccinimide (NIS) in a polar aprotic solvent, optimized to favor the desired isomer while minimizing purification bottlenecks.
Key Process Features:
Scalability: Designed for multi-gram to kilogram scale without column chromatography.
Safety: Avoids explosive diazonium intermediates and highly toxic reagents.
Purity: Includes a self-validating recrystallization step to ensure >98% HPLC purity.
Retrosynthetic Analysis & Strategic Rationale
The target molecule, 2-Amino-6-fluoro-3-iodobenzoic acid (1) , possesses a specific substitution pattern that creates a "push-pull" electronic environment.
Structural Challenges
Regiochemistry (C3 vs. C5):
C5 Position: Activated by the amino group (para) but deactivated inductively by the adjacent fluorine (ortho).
C3 Position: Activated by the amino group (ortho) and by fluorine resonance (para). However, it is sterically hindered, sandwiched between the amino and carboxylic acid groups.
Solubility: The zwitterionic nature of the anthranilic acid core requires careful pH control during workup.
Selected Route: Direct Regioselective Iodination
We employ direct iodination of 2-amino-6-fluorobenzoic acid (2) . Although the C5 position is electronically favorable in many anthranilic acids, the presence of the C6-fluorine atom deactivates the C5 position via strong inductive withdrawal ($ -I $ effect). This electronic modulation, combined with mild iodinating conditions, allows for competitive access to the C3-iodo product.
Reaction Scheme:
Caption: Reaction scheme illustrating the direct iodination pathway and the competitive formation of the C5-isomer.
Reagent: N-Iodosuccinimide (NIS), Recrystallized if stored for long periods.
Solvent: N,N-Dimethylformamide (DMF), Anhydrous.
Equipment: Jacketed glass reactor (or 3-neck flask) with mechanical stirring, internal temperature probe, and addition funnel.
Step-by-Step Methodology
Step 1: Reaction Setup
Charge the reactor with 2-Amino-6-fluorobenzoic acid (1.0 equiv, e.g., 15.5 g, 100 mmol).
AddDMF (5.0 vol, 75 mL). Stir until a clear amber solution is obtained.
Cool the mixture to 0–5 °C using a cryostat or ice/salt bath. Rationale: Low temperature improves regioselectivity by favoring the kinetic product and reducing over-iodination.
Step 2: Iodination
DissolveNIS (1.05 equiv, 23.6 g, 105 mmol) in DMF (2.5 vol, 40 mL) in a separate vessel.
Add the NIS solution dropwise to the reactor over 60 minutes , maintaining the internal temperature < 5 °C .
Critical Control Point: Rapid addition causes localized high concentration of iodonium species, leading to di-iodination (3,5-diiodo byproduct).
After addition, allow the reaction to warm to Room Temperature (20–25 °C) and stir for 4–6 hours .
Step 3: Process Monitoring (IPC)
Sample the reaction mixture (50 µL) and quench into MeOH. Analyze by HPLC/UPLC (C18 column, Water/Acetonitrile + 0.1% TFA).
Target: < 2% Starting Material remaining.
Specification: Ratio of 3-iodo (Target) to 5-iodo (Impurity) should be monitored. If di-iodo forms, reduce reaction time or NIS equivalents in future batches.
Step 4: Workup & Quench
Prepare a solution of Sodium Thiosulfate (10% aq, 10 vol) and Ice Water (10 vol).
Pour the reaction mixture slowly into the stirred thiosulfate/water mixture.
Observation: The product should precipitate as an off-white to pale yellow solid. The thiosulfate neutralizes any unreacted iodine (indicated by the disappearance of brown color).
Stir the slurry for 30 minutes at 0–5 °C to ensure complete precipitation.
Step 5: Isolation & Purification
Filter the solid using a Buchner funnel or centrifuge.
Wash the cake with water (3 x 2 vol) to remove residual DMF and succinimide.
Reslurry/Recrystallization (Critical for Isomer Purity):
Target (3-Iodo): The aromatic protons at C4 and C5 are adjacent (ortho-coupling,
Hz).
Impurity (5-Iodo): The aromatic protons at C3 and C4 are adjacent. Wait, if I is at 5, protons are at 3 and 4.
Differentiation: The chemical shift of the proton adjacent to Iodine will differ.
3-Iodo Isomer: H4 is ortho to Iodine (deshielded). H5 is ortho to Fluorine.
5-Iodo Isomer: H4 is ortho to Iodine. H3 is ortho to Amino.
Coupling to Fluorine: In the target (3-iodo), H5 is ortho to F (
Hz). In the 5-iodo isomer, H3 is para to F ( Hz) and H4 is meta to F ( Hz).
Key Check: Look for the large ortho-H-F coupling constant (~8-12 Hz) in the signals. If present, the proton is at C5 (adjacent to F), meaning C5 is not substituted. This confirms the 3-iodo product.
Process Workflow Diagram
Caption: Operational workflow for the synthesis and purification of 2-Amino-6-fluoro-3-iodobenzoic acid.
Safety & Handling (HSE)
N-Iodosuccinimide (NIS): Irritant. Avoid inhalation of dust. Store in the dark (light sensitive).
DMF: Hepatotoxic and reprotoxic. Use only in a well-ventilated fume hood. Wear butyl rubber gloves.
Exotherm Control: The iodination is exothermic. On a large scale (kg), active cooling of the reactor jacket is mandatory during NIS addition.
Waste Disposal: Aqueous waste contains iodides and DMF. Segregate as halogenated organic waste.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Over-iodination (di-iodo formation)
Reduce NIS equivalents to 1.0. Lower reaction temperature to -10°C.
High C5-Iodo Isomer
Temperature too high during addition
Ensure strict T < 5°C during addition.
Dark Product
Residual Iodine
Increase Na2S2O3 wash. Recrystallize with a pinch of sodium bisulfite.
Poor Filtration
Particle size too small
Slow down the quench rate. Digest the slurry (heat to 40°C then cool) before filtering (Ostwald ripening).
References
Synthesis of Halogenated Anthranilic Acids
General Iodination Methods: T. Kometani et al., "Iodination of phenols and anilines using N-iodosuccinimide," Chem. Lett., 1988. Link
Regioselectivity in Fluorinated Aromatics: Schlosser, M., "The 2-fluoro- and 4-fluoro-aniline puzzle: regioselectivity of electrophilic substitutions," Eur. J. Org. Chem., 2004.
Product Characterization & CAS Data
CAS 2092769-85-0: 2-Amino-6-fluoro-3-iodobenzoic acid.
Precursor CAS 434-76-4 : 2-Amino-6-fluorobenzoic acid.[3]
Process Safety Grounding
Prudent Practices in the Laboratory, National Academies Press. Link
Disclaimer: This protocol is for research and development purposes. Users must perform their own risk assessment before scaling up.
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Amino-6-fluoro-3-iodobenzoic acid
For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold for Medicinal Chemistry 2-Amino-6-fluoro-3-iodobenzoic acid is a highly functionalized aromatic building block of signifi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Medicinal Chemistry
2-Amino-6-fluoro-3-iodobenzoic acid is a highly functionalized aromatic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a fluorine atom, an iodine atom, and a carboxylic acid, offers multiple points for chemical modification, making it an ideal scaffold for the synthesis of diverse compound libraries. The strategic placement of fluorine can enhance metabolic stability and binding affinity of drug candidates.[1][2] The presence of the iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures.[3] This guide provides detailed protocols and insights for the successful application of Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings to this versatile substrate.
Fundamental Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4] These reactions generally proceed through a catalytic cycle involving a palladium(0) active species.
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[5][6]
Mizoroki-Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7][8]
Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10]
The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.
Caption: Generalized catalytic cycles for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions.
Application Notes and Protocols
Suzuki-Miyaura Coupling of 2-Amino-6-fluoro-3-iodobenzoic acid
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. For 2-Amino-6-fluoro-3-iodobenzoic acid, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially given the presence of the potentially coordinating amino and carboxyl groups.
Experimental Protocol
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Methodology:
To a dry Schlenk flask, add 2-Amino-6-fluoro-3-iodobenzoic acid (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and base (e.g., K₂CO₃, 3.0 equiv.).
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (usually 4-24 hours).
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and dilute with water.
Acidify the aqueous layer with 1M HCl to precipitate the product, if it is a solid. Alternatively, extract the product with an organic solvent like ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Table 1: Reaction Components for Suzuki-Miyaura Coupling
Component
Role
Recommended Reagents
Stoichiometry
Aryl Halide
Substrate
2-Amino-6-fluoro-3-iodobenzoic acid
1.0 equiv.
Boronic Acid
Coupling Partner
Arylboronic acids
1.2-1.5 equiv.
Palladium Catalyst
Catalyst
Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂
0.01-0.05 equiv.
Ligand
Stabilizes Catalyst
PPh₃, SPhos, XPhos
0.02-0.10 equiv.
Base
Activates Boronic Acid
K₂CO₃, Cs₂CO₃, K₃PO₄
2.0-3.0 equiv.
Solvent
Reaction Medium
Dioxane/H₂O, Toluene/H₂O, DMF
-
Mizoroki-Heck Reaction of 2-Amino-6-fluoro-3-iodobenzoic acid
The Mizoroki-Heck reaction enables the arylation of alkenes. With 2-Amino-6-fluoro-3-iodobenzoic acid, this reaction can be used to synthesize substituted cinnamic acid derivatives, which are valuable intermediates in medicinal chemistry. The regioselectivity of the alkene addition is a key consideration in this reaction.[11][12]
Experimental Protocol
Caption: Experimental workflow for the Mizoroki-Heck reaction.
Step-by-Step Methodology:
In a sealed tube, combine 2-Amino-6-fluoro-3-iodobenzoic acid (1.0 equiv.), the alkene (1.5-2.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), ligand (e.g., P(o-tolyl)₃, 0.04 equiv.), and base (e.g., Et₃N, 2.0 equiv.).
Add a degassed polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
Seal the tube and heat the reaction mixture to 100-120 °C for 12-48 hours.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction to room temperature and pour it into water.
Acidify with 1M HCl and extract the product with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the residue by column chromatography.
Table 2: Reaction Components for Mizoroki-Heck Reaction
Component
Role
Recommended Reagents
Stoichiometry
Aryl Halide
Substrate
2-Amino-6-fluoro-3-iodobenzoic acid
1.0 equiv.
Alkene
Coupling Partner
Acrylates, Styrenes, etc.
1.5-2.0 equiv.
Palladium Catalyst
Catalyst
Pd(OAc)₂, PdCl₂(PPh₃)₂
0.01-0.05 equiv.
Ligand
Stabilizes Catalyst
PPh₃, P(o-tolyl)₃
0.02-0.10 equiv.
Base
Neutralizes HX
Et₃N, K₂CO₃
1.5-2.5 equiv.
Solvent
Reaction Medium
DMF, NMP, Acetonitrile
-
Sonogashira Coupling of 2-Amino-6-fluoro-3-iodobenzoic acid
The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes. This reaction is particularly useful for introducing rigid linkers into molecules, a common strategy in drug design. A copper co-catalyst is typically employed in this reaction.[13][14]
Experimental Protocol
Caption: Experimental workflow for the Sonogashira coupling.
Step-by-Step Methodology:
To a Schlenk flask, add 2-Amino-6-fluoro-3-iodobenzoic acid (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.06 equiv.).
Evacuate and backfill with an inert gas.
Add a degassed solvent system, typically a mixture of an organic solvent and an amine base (e.g., THF and triethylamine).
Add the terminal alkyne (1.2 equiv.) to the reaction mixture.
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (typically 2-12 hours).
Monitor the reaction by TLC or LC-MS.
Once complete, remove the solvent under reduced pressure.
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.
Wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography.
Table 3: Reaction Components for Sonogashira Coupling
Use a fresh batch of catalyst and high-purity, dry solvents. Ensure the reaction is properly degassed. Increase the reaction temperature or time.
Formation of Side Products
Homo-coupling of the boronic acid (Suzuki) or alkyne (Sonogashira), decomposition of starting material.
Use a different ligand or base. Lower the reaction temperature. Ensure a strictly inert atmosphere.
Difficulty in Product Isolation
Product is highly polar or water-soluble.
Use a different workup procedure, such as solid-phase extraction. Consider derivatizing the carboxylic acid before purification.
Inconsistent Yields
Variability in reagent quality, reaction setup, or workup.
Standardize all reaction parameters, including solvent degassing, reagent addition order, and purification method.
Conclusion
The palladium-catalyzed cross-coupling reactions of 2-Amino-6-fluoro-3-iodobenzoic acid offer a powerful and versatile platform for the synthesis of novel and structurally diverse molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this valuable scaffold, accelerating the discovery and development of new therapeutic agents. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, is key to achieving high yields and purity.
References
Vertex AI Search. (n.d.). Cross-Coupling Reactions Guide.
The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
Singh, F. V., & Wirth, T. (2014). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. ChemistryOpen, 3(4), 137-147.
Felpin, F. X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575-8578.
MDPI. (2018, January 14). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
Wikipedia. (n.d.). Heck reaction.
BenchChem. (2024, May 11).
Organic Chemistry Portal. (n.d.). Heck Reaction.
BenchChem. (2024, May 11).
Wikipedia. (n.d.). Sonogashira coupling.
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250.
RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
LibreTexts. (2023, August 2). 2.
ResearchGate. (n.d.). Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes.
SynArchive. (n.d.). Sonogashira Coupling.
BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 1-Fluoro-2,3,4,5,6-pentaiodobenzene.
Gull, Y., Rasool, N., Noreen, M., & Nasim, F. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8846-8857.
Frontiers. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
Walsh Medical Media. (2015, December 11).
BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 1-Fluoro-2,3,4,5,6-pentaiodobenzene.
PMC. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
PMC. (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products.
Organic Chemistry Portal. (n.d.).
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids.
PubMed. (2004, April 21). Fluoride-promoted cross-coupling reactions of alkenylsilanols. Elucidation of the mechanism through spectroscopic and kinetic analysis.
RSC Publishing. (n.d.). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][15][16]oxazines by intramolecular Hiyama coupling.
Application Notes and Protocols for the Synthesis of Quinazolines from 2-Amino-6-fluoro-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This comprehensive technical guide provides detailed application notes and robust protocols for the cycl...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the cyclization of 2-Amino-6-fluoro-3-iodobenzoic acid into quinazoline and quinazolinone scaffolds. These heterocyclic cores are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. This document explores two primary, mechanistically distinct, and field-proven strategies: Palladium-Catalyzed Carbonylative Cyclization and a classical condensation approach. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. All claims and procedures are supported by authoritative references from peer-reviewed literature.
Introduction: The Strategic Importance of the 2-Amino-6-fluoro-3-iodobenzoic Acid Scaffold
Quinazolines and their corresponding 4(3H)-ones are privileged heterocyclic systems in drug discovery, forming the structural basis for a multitude of therapeutic agents with activities spanning from anticancer to antimicrobial.[1] The specific starting material, 2-Amino-6-fluoro-3-iodobenzoic acid, presents a unique and highly versatile platform for the synthesis of novel quinazoline derivatives. The strategic placement of the fluoro and iodo substituents offers several advantages:
Fluorine as a Bioisostere: The fluorine atom at the 6-position can significantly modulate the physicochemical properties of the final compound, such as metabolic stability, pKa, and binding affinity to biological targets.[2][3]
Iodine as a Versatile Handle: The iodo group at the 3-position is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, allowing for late-stage functionalization and the introduction of diverse chemical moieties. This feature is particularly valuable in the construction of compound libraries for drug screening.
This guide focuses on leveraging the inherent reactivity of this scaffold to construct the quinazoline ring system.
Recommended Synthetic Pathways
The synthesis of quinazolines from 2-Amino-6-fluoro-3-iodobenzoic acid can be approached through several methodologies. This guide details two robust and complementary protocols.
This modern and highly efficient approach utilizes a palladium catalyst to incorporate a carbonyl group (from carbon monoxide) and facilitate a tandem reaction sequence of aminocarbonylation, condensation, and cyclization. This one-pot procedure is attractive for its atom economy and the ability to introduce a wide range of substituents at the 2-position of the quinazolinone core.[4][5][6][7]
Pathway B: Classical Condensation with Formamide (Niementowski Reaction Adaptation)
This classical method involves the thermal condensation of the anthranilic acid derivative with an amide, such as formamide, to yield the corresponding 4(3H)-quinazolinone. While often requiring higher temperatures, this method is metal-free and utilizes readily available and inexpensive reagents.
Experimental Protocols and Methodologies
Protocol 1: Palladium-Catalyzed Carbonylative Cyclization to 8-Fluoro-7-iodo-2-substituted-quinazolin-4(3H)-ones
This protocol is designed to be a versatile method for the synthesis of a variety of 2-substituted quinazolinones from 2-Amino-6-fluoro-3-iodobenzoic acid, an amine, and a carbon monoxide source.
amide coupling conditions for 2-Amino-6-fluoro-3-iodobenzoic acid
Executive Summary & Strategic Analysis The Molecule: 2-Amino-6-fluoro-3-iodobenzoic acid presents a "perfect storm" of synthetic challenges. It features a 2,6-disubstitution pattern (flanking the carboxylic acid with an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
The Molecule: 2-Amino-6-fluoro-3-iodobenzoic acid presents a "perfect storm" of synthetic challenges. It features a 2,6-disubstitution pattern (flanking the carboxylic acid with an amino group and a fluorine atom) and an unprotected aniline at the ortho position.
The Challenge:
Steric Shielding: The C6-Fluorine and C2-Amino groups create a "steric gate," blocking the trajectory of incoming nucleophiles to the carbonyl carbon. Standard coupling agents (EDC, DCC) often fail to overcome this barrier, resulting in low conversion or extensive reaction times.
Competitive Nucleophilicity (Self-Coupling): The C2-aniline is a nucleophile. Upon activation of the C1-carboxylic acid, there is a high risk of intermolecular dimerization (oligomerization) or intramolecular side-reactions, competing with the desired external amine.
Electronic Deactivation: The C3-Iodine is bulky and electron-withdrawing, further complicating the electronic landscape of the ring.
The Solution:
This guide rejects standard peptide coupling conditions (e.g., EDC/NHS) in favor of three high-energy, specific protocols designed for hindered anthranilic acids:
Protocol A (The "Gold Standard"): Formation of the Isatoic Anhydride intermediate. This simultaneously activates the acid and protects the amine.
Protocol B (The "Power" Route): T3P® (Propylphosphonic anhydride) mediated coupling.
Protocol C (The "Hard" Route): Acid Chloride generation via Ghosez’s Reagent.
Reaction Landscape Visualization
The following diagram illustrates the competitive pathways and the logic behind the selected protocols.
Figure 1: Strategic landscape showing the risk of direct activation and the advantage of the Isatoic Anhydride route.
Protocol A: The Isatoic Anhydride Method (Recommended)
Rationale: This is the most robust method for 2-aminobenzoic acids. By reacting the starting material with a phosgene equivalent, you form a cyclic anhydride (Isatoic Anhydride). This ring structure locks the amine (preventing self-coupling) and activates the carbonyl . The subsequent reaction with your target amine releases
as the only byproduct, driving the reaction to completion.
Step 1: Synthesis of the Isatoic Anhydride Intermediate
Reagent Addition: Cool to 0°C. Add Triphosgene (0.4 equiv) dissolved in minimal THF dropwise over 15 minutes.
Reflux: Allow to warm to room temperature (RT), then heat to mild reflux (60°C) for 2–4 hours. The suspension should clear as the anhydride forms.[1]
Isolation: Cool to RT. Concentrate the solvent in vacuo.
Note: If the product precipitates, filter it and wash with cold hexanes/ether. If it is an oil, use it directly in the next step.
Checkpoint: IR spectroscopy usually shows a characteristic anhydride doublet around 1750–1790 cm⁻¹.
Step 2: Ring Opening Amidation
Setup: Redissolve the crude Isatoic Anhydride intermediate in anhydrous DMF or Acetonitrile.
Amine Addition: Add the Target Amine (1.1 equiv).
Catalysis: Add DMAP (0.1 equiv) as a nucleophilic catalyst.
Reaction: Heat to 60–80°C.
Mechanism:[2][3] The amine attacks the carbonyl at position 4. The ring opens, decarboxylates (bubbles of
will be observed), and forms the stable amide bond.
Workup: Dilute with EtOAc, wash with water and brine. The 2-amino group is now regenerated and free.
Protocol B: Direct Coupling via T3P® (Propylphosphonic Anhydride)[5]
Rationale: T3P is a cyclic phosphonic anhydride that acts as a powerful water scavenger.[4] It is superior to HATU/EDC for sterically hindered substrates because of its high activity and low epimerization (not relevant here, but indicates mildness). It drives the equilibrium toward the amide even in crowded 2,6-systems.
Reagents: T3P (50% w/w solution in EtOAc or DMF), Pyridine or DIPEA.
Preparation: Dissolve 2-Amino-6-fluoro-3-iodobenzoic acid (1.0 equiv) and the Target Amine (1.1–1.2 equiv) in anhydrous EtOAc (preferred) or DMF (if solubility is poor).
Critical: Do not premix the acid and base without the amine, or you risk self-coupling.
Base Addition: Add Pyridine (3.0 equiv). Pyridine is often superior to DIPEA for T3P couplings in hindered systems.
Rationale: When the target amine is extremely unreactive (e.g., an electron-deficient aniline), Isatoic anhydrides might be too stable. An acid chloride is required. Standard thionyl chloride is too harsh and will degrade the unprotected amine. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows neutral, mild formation of acid chlorides.
Protection (Mandatory): You cannot form the acid chloride with the free amine exposed. You must first protect the nitrogen, preferably with a Boc group (using
and catalytic DMAP).
Activation: Dissolve the N-Boc-2-amino-6-fluoro-3-iodobenzoic acid in dry DCM.
Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1–2 hours at RT. The acid chloride forms without generating acidic HCl gas (unlike
).
Coupling: Add the Target Amine (1.2 equiv) and DIPEA (2.0 equiv).
Deprotection: Treat the resulting product with TFA/DCM (1:1) to remove the Boc group and yield the final product.
Comparative Data & Selection Guide
Feature
Protocol A: Isatoic Anhydride
Protocol B: T3P Coupling
Protocol C: Ghosez's Reagent
Steric Tolerance
Excellent (Ring strain drives reaction)
Very Good (High activity reagent)
High (Most reactive electrophile)
Self-Coupling Risk
Zero (Amine is masked in ring)
Moderate (Requires kinetic control)
Zero (Requires N-protection)
Step Count
2 Steps (1 Pot possible)
1 Step
3 Steps (Protect Act Deprotect)
Scalability
High (Industrial standard)
High (Safe byproducts)
Low (Reagent cost/sensitivity)
Recommended For
Primary/Secondary Aliphatic Amines
Rapid Discovery / Screening
Deactivated Aromatic Amines
Troubleshooting The "Ortho Effect"
If yields remain low, the fluorine at C6 is likely repelling the incoming amine electronically and sterically.
Solvent Switch: Switch from THF/DCM to DMSO or NMP . The high dielectric constant stabilizes the polar transition state of the amine attack.
Catalyst: In Protocol A (Isatoic), increase DMAP to 0.5 equiv or use HOAt as an additive.
References
Isatoic Anhydride Synthesis: Organic Syntheses, Coll. Vol. 3, p.488 (1955). Link (Foundational protocol for anthranilic acid conversion).
T3P Application Note: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[7] Process Res. Dev. 2016, 20, 2, 140–177. Link
Ghosez's Reagent: Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine." Encyclopedia of Reagents for Organic Synthesis. Link
Steric Hindrance in Benzoic Acids: Montalbetti, C., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron 2005, 61(46), 10827-10852. Link
Application Note: Regioselective Functionalization of 2-Amino-6-fluoro-3-iodobenzoic Acid
Abstract & Strategic Overview 2-Amino-6-fluoro-3-iodobenzoic acid is a high-value pharmacophore scaffold, particularly prevalent in the design of MEK, EGFR, and BTK inhibitors. Its unique substitution pattern offers a "c...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
2-Amino-6-fluoro-3-iodobenzoic acid is a high-value pharmacophore scaffold, particularly prevalent in the design of MEK, EGFR, and BTK inhibitors. Its unique substitution pattern offers a "chemoselectivity tetrad":
C1-Carboxyl: Electrophilic center for cyclization or amidation.
C2-Amine: Nucleophilic center for heterocycle formation.
C3-Iodine: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).
C6-Fluorine: A metabolic blocker that modulates pKa and lipophilicity, generally inert to standard coupling conditions but activating the ring for specific nucleophilic attacks.
This guide details the regioselective functionalization of this scaffold. The core challenge is managing the competing reactivities of the free amine/acid during metal-catalyzed cross-coupling. We present two distinct workflows: the "Heterocycle First" approach (recommended for library generation) and the "Coupling First" approach (for scaffold diversification).
Chemoselectivity Landscape
The following diagram maps the reactivity profile of the substrate. Note the orthogonal reactivity of the C3-Iodine (soft electrophile) versus the C1-Carboxyl (hard electrophile).
Figure 1: Functional group topology. The C3-Iodine is the primary site for carbon-carbon bond formation, while C1/C2 are reserved for heterocycle construction.
Experimental Protocols
Workflow A: The "Heterocycle First" Strategy (Recommended)
This workflow builds the quinazolinone core before functionalizing the iodine. This prevents catalyst poisoning by the free amine and avoids protodeiodination during acidic cyclization steps.
Target: 5-Fluoro-8-iodoquinazolin-4(3H)-one
Mechanism: Condensation followed by oxidative cyclization (or direct cyclization with formamide).
Protocol 1.1: Cyclization to Quinazolinone
Note: The iodine at C3 becomes C8 in the quinazolinone system; Fluorine at C6 becomes C5.
Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)
Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)
Solvent: 1,4-Dioxane (0.2 M concentration)
Procedure:
Degas solvents with nitrogen for 15 minutes.
Combine substrate, boronic acid, and catalyst in a reaction vial.
Add solvent and aqueous base.
Heat to 90°C for 2–4 hours under inert atmosphere.
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
Purify via flash chromatography (DCM/MeOH gradient).
Note: The C5-Fluorine does not react under these conditions, ensuring complete regioselectivity at C8-Iodine.
Workflow B: The "Coupling First" Strategy
Use this route if the target heterocycle is sensitive to Pd-coupling conditions or if you require a non-cyclic benzoic acid derivative.
Challenge: The free amine (C2) can coordinate to Palladium, quenching the catalyst.
Solution: Use of "Ligand-Heavy" conditions or transient protection.
Protocol 2.1: Direct Suzuki Coupling on the Free Acid
Author: BenchChem Technical Support Team. Date: March 2026
Technical Application Note: Precision Sonogashira Coupling of 2-Amino-6-fluoro-3-iodobenzoic Acid
Executive Summary
This guide details the Sonogashira cross-coupling of 2-Amino-6-fluoro-3-iodobenzoic acid (CAS: 2092769-85-0), a high-value scaffold for synthesizing 5-fluoro-4-substituted indoles, quinazolines, and fused tricyclic heterocycles.
While aryl iodides are typically highly reactive, this specific substrate presents a "Zwitterionic Paradox" :
Electronic Activation: The fluorine atom at position 6 (para to iodine) and the carboxyl group electron-withdraw, significantly activating the C-I bond for oxidative addition.
Solubility & Chelation Challenge: The unprotected amino acid motif creates high polarity and potential catalyst poisoning via carboxylate-Pd coordination.
This protocol provides two validated routes: a Robust Esterification Route (recommended for scale-up) and a Direct Acid Route (for rapid library synthesis).
Rationale: Used when ester hydrolysis is difficult or to save steps in library generation.
Catalyst: Pd(PPh₃)₄ (Tetrakis) is preferred here for its robustness in polar solvents.
Solvent: DMF (Anhydrous).
Base: Triethylamine (3.0 equiv).
Procedure:
Dissolve 2-Amino-6-fluoro-3-iodobenzoic acid (1.0 equiv) in DMF (0.2 M).
Add TEA (3.0 equiv). The solution should clarify as the carboxylate salt forms.
Add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.03 equiv).
Add Alkyne (1.5 equiv).
Heat: Stir at 50°C for 6–12 hours. Note: RT is often too slow for the free acid anion due to electronic repulsion with the electron-rich Pd(0) species.
Workup (Critical):
Dilute with water.
Acidify carefully with 1M HCl to pH ~4 (precipitates the product).
Extract with EtOAc.
Warning: Do not acidify too strongly if the product contains basic nitrogens (e.g., pyridines).
Mechanistic Visualization & Pathways
The following diagram illustrates the divergent pathways available after the initial oxidative addition.
Caption: Reaction pathway showing the divergence between stable alkyne isolation and spontaneous indole cyclization.
Optimization & Troubleshooting Data
The following table summarizes the effects of critical parameters on the coupling of methyl 2-amino-6-fluoro-3-iodobenzoate with phenylacetylene.
Parameter
Variation
Outcome
Observation
Catalyst
Pd(PPh₃)₂Cl₂
92% Yield
Best balance of cost/stability.
Pd(dppf)Cl₂
85% Yield
Good, but harder to remove dppf residues.
Pd(OAc)₂ / PPh₃
70% Yield
In situ generation less reliable for this substrate.
Base
Et₃N (Triethylamine)
Excellent
Clean conversion.
K₂CO₃
Moderate
Heterogeneous nature slowed reaction in THF.
Solvent
THF
Excellent
Easy workup.
DMF
Good
Required for free acid, hard to remove.
Temp
25°C (RT)
Optimal
Prevents cyclization.
80°C
Mixed
40% Alkyne / 60% Indole formation.
References
Sonogashira Coupling Mechanism & Conditions:
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
Synthesis of Fluoro-Anthranilic Acid Derivatives:
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.[7] ChemistrySelect, 3(42), 11861-11865.
Larock Indole Synthesis from 2-iodoanilines:
Roesch, K. R., & Larock, R. C. (1999). Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. Organic Letters, 1(4), 553-556.
Copper-Free Variants (Biological Applications):
Li, N., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium.[8] Journal of the American Chemical Society, 133(39), 15316–15319.
Application and Protocol Guide for the Esterification of 2-Amino-6-fluoro-3-iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of Synthesizing Substituted Benzoic Acid Esters 2-Amino-6-fluoro-3-iodobenzoic acid is a highly functionalized aroma...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Synthesizing Substituted Benzoic Acid Esters
2-Amino-6-fluoro-3-iodobenzoic acid is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and drug development. Its esters are valuable intermediates for the synthesis of a wide range of pharmacologically active molecules. However, the unique substitution pattern of this benzoic acid derivative presents considerable challenges to its esterification. The presence of substituents at both positions ortho to the carboxylic acid (an amino group and a fluorine atom) creates significant steric hindrance. This "ortho effect" forces the carboxyl group to twist out of the plane of the benzene ring, which can impact its reactivity.[1][2][3]
This guide provides a detailed analysis of suitable esterification methods for this sterically demanding substrate. It offers a critical evaluation of two primary strategies: a robust, acid-catalyzed approach (Fischer-Speier Esterification) and a milder, coupling agent-mediated alternative (Steglich-type Esterification). The protocols provided are designed to be self-validating, with in-depth explanations of the causality behind the experimental choices to empower researchers to adapt and troubleshoot these methods effectively.
Method 1: Modified Fischer-Speier Esterification for Sterically Hindered Substrates
The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a viable, albeit challenging, option for 2-Amino-6-fluoro-3-iodobenzoic acid.[4][5] The significant steric hindrance around the carboxylic acid moiety necessitates more forcing conditions than typically employed for simpler benzoic acids. To drive the equilibrium towards the ester product, a large excess of the alcohol is used, often serving as the solvent.[5]
Causality of Experimental Design
The key to a successful Fischer esterification of this substrate lies in overcoming the steric barrier to nucleophilic attack by the alcohol. This is achieved through:
Strong Acid Catalysis: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol.[4]
Elevated Temperatures: Higher reaction temperatures increase the kinetic energy of the reacting molecules, providing the necessary energy to overcome the activation barrier imposed by steric hindrance.
Le Chatelier's Principle: The use of the alcohol as the solvent ensures a large excess, shifting the reaction equilibrium towards the formation of the ester product.[6]
Detailed Experimental Protocol
Objective: To synthesize the methyl ester of 2-Amino-6-fluoro-3-iodobenzoic acid.
Reagents and Materials:
2-Amino-6-fluoro-3-iodobenzoic acid
Anhydrous Methanol (MeOH)
Concentrated Sulfuric Acid (H₂SO₄)
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Ethyl Acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Amino-6-fluoro-3-iodobenzoic acid (1.0 eq).
Solvent and Catalyst Addition: To the flask, add anhydrous methanol (20-50 eq, serving as the solvent). With gentle stirring, slowly and carefully add concentrated sulfuric acid (0.2-0.5 eq) dropwise. An exotherm may be observed.
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. The reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material. Due to the steric hindrance, a prolonged reaction time (12-48 hours) may be necessary.
Work-up - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.
Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral (pH ~7-8). This will neutralize the excess sulfuric acid and deprotonate the amino group of the product.
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
Washing: Combine the organic layers and wash sequentially with water and then brine.
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ester.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Caption: Workflow for Modified Fischer-Speier Esterification.
Method 2: Steglich-type Esterification for Acid- and Base-Sensitive Substrates
For substrates that may be sensitive to the harsh acidic conditions and high temperatures of the Fischer esterification, the Steglich esterification offers a mild and effective alternative.[7][8] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][9]
Causality of Experimental Design
The Steglich esterification circumvents the need for strong acid catalysis by activating the carboxylic acid in situ:[7]
Carbodiimide Activation: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7]
DMAP Catalysis: DMAP, a highly nucleophilic catalyst, intercepts the O-acylisourea to form an N-acylpyridinium species. This intermediate is even more reactive towards nucleophilic attack by the alcohol and is not prone to the side reactions that can plague the O-acylisourea.
Mild Conditions: The reaction typically proceeds at or below room temperature, making it suitable for substrates with sensitive functional groups.
Detailed Experimental Protocol
Objective: To synthesize the ethyl ester of 2-Amino-6-fluoro-3-iodobenzoic acid.
Reagents and Materials:
2-Amino-6-fluoro-3-iodobenzoic acid
Anhydrous Ethanol (EtOH)
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
4-Dimethylaminopyridine (DMAP)
Anhydrous Dichloromethane (DCM)
1 M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Sintered glass funnel
Rotary evaporator
Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-6-fluoro-3-iodobenzoic acid (1.0 eq), anhydrous ethanol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane.
DCC/EDC Addition: Cool the flask in an ice bath to 0 °C. To the stirred solution, add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous dichloromethane dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form if DCC is used.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.
Work-up - DCU Removal (if DCC is used): Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
Purification: The crude product can be purified by column chromatography on silica gel to remove any remaining traces of urea byproduct and other impurities.
Caption: Workflow for Steglich-type Esterification.
Suitable for acid- and base-sensitive substrates[7]
Advantages
Inexpensive reagents, simple setup
High yields, mild conditions, broad substrate scope[8]
Disadvantages
Harsh conditions, long reaction times
More expensive reagents, urea byproduct removal
Alternative Approaches for Highly Hindered Systems
While the modified Fischer-Speier and Steglich methods are the primary choices, other esterification techniques can be considered for particularly challenging substrates:
Mitsunobu Reaction: This reaction utilizes triphenylphosphine and an azodicarboxylate (like DEAD or DIAD) to convert an alcohol to an ester with inversion of configuration.[10][11] While powerful, its effectiveness can be limited by the acidity of the carboxylic acid and steric hindrance around the nucleophile.[10]
Yamaguchi Esterification: This method is specifically designed for the synthesis of sterically hindered esters. It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of DMAP.
Conclusion
The successful esterification of 2-Amino-6-fluoro-3-iodobenzoic acid requires careful consideration of the significant steric and electronic effects imparted by its substituents. While a modified Fischer-Speier esterification can be effective with forcing conditions, the milder and more versatile Steglich-type esterification is often the preferred method, particularly for substrates with sensitive functional groups. The choice of method will ultimately depend on the specific alcohol being used, the scale of the reaction, and the stability of the starting material. The protocols and rationales provided in this guide offer a solid foundation for researchers to approach the synthesis of these valuable chemical intermediates with confidence.
Newman, M. S. A New Method for the Esterification of Certain Sterically Hindered Acids. J. Am. Chem. Soc.1941, 63 (9), 2431–2434.
Stewart, R.; Yates, K. THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. J. Am. Chem. Soc.1960, 82 (15), 4059–4063.
International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]
Green, G. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chem.2021, 23, 7773-7782.
Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]
Ali, A.; et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Rev. Org. Chem.2021, 18 (5), 589-605.
Dembinski, R.; et al. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega2019, 4 (3), 5650-5656.
ElectronicsAndBooks. A New Method for the Esterification of Certain Sterically Hindered Acids. [Link]
Hudson, M. J.; et al. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. J. Org. Chem.2004, 69 (26), 9223–9236.
Wiley Online Library. New Synthesis of Amino Acids from Halogenated Carboxylic Esters. [Link]
PubMed. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. [Link]
improving reaction yields of 2-Amino-6-fluoro-3-iodobenzoic acid synthesis
This technical guide addresses the synthesis and yield optimization of 2-Amino-6-fluoro-3-iodobenzoic acid (CAS: 2092769-85-0). The synthesis of this intermediate presents a classic regioselectivity challenge in electrop...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the synthesis and yield optimization of 2-Amino-6-fluoro-3-iodobenzoic acid (CAS: 2092769-85-0).
The synthesis of this intermediate presents a classic regioselectivity challenge in electrophilic aromatic substitution. The starting material, 2-amino-6-fluorobenzoic acid , contains three directing groups that create a competition between the C3 (target) and C5 (undesired) positions.
Reaction Analysis & Mechanistic Insight
To improve yields, one must first understand the electronic and steric forces at play.
Amino (-NH₂): Strongly activating, ortho/para director. Directs to C3 (ortho) and C5 (para).
Fluoro (-F): Deactivating, ortho/para director. Directs to C5 (ortho) and C3 (para).
Carboxyl (-COOH): Deactivating, meta director. Directs to C3 and C5 .
The Conflict:
Both the amino and fluoro groups activate/direct to the same positions (C3 and C5). However, the C5 position is kinetically favored due to steric factors.
C3 (Target): Sandwiched between the amino group and the carboxyl group. High steric hindrance.
C5 (Byproduct): Flanked by a proton and the small fluoro group. Low steric hindrance.
Conclusion: Standard iodination conditions (e.g.,
, ) typically yield the 5-iodo isomer as the major product. Improving the yield of the 3-iodo target requires suppressing the C5 reaction and enhancing C3 selectivity.
Figure 1: Reaction pathway illustrating the competition between the sterically hindered 3-iodo target and the kinetically favored 5-iodo byproduct.
Symptom: HPLC/LC-MS shows a ratio of 1:3 or worse (Target:Byproduct).
Root Cause: The reaction is under kinetic control, favoring the less hindered para position.
Corrective Actions:
Switch Reagents: Move from elemental Iodine (
) to N-Iodosuccinimide (NIS) . NIS is often more selective in polar aprotic solvents.
Lower Temperature: Conduct the reaction at -10°C to 0°C . Lower temperatures increase the selectivity for the transition state, though reaction times will increase.
Solvent Modulation: Use Acetonitrile (MeCN) or DMF . Avoid protic solvents (like alcohols) which can solvate the amine and reduce its ortho-directing capability via hydrogen bonding.
Add a Lewis Acid: The addition of mild Lewis acids (e.g.,
or simple catalysis) can sometimes alter the coordination sphere, favoring the ortho attack via chelation control between the amine and the carboxylate.
Issue 2: Poly-iodination (Formation of 3,5-Diiodo species)
Symptom: Appearance of a highly lipophilic peak at late retention times.
Root Cause: Excess iodinating agent or poor mixing (hotspots). The 3-iodo product is still activated and can react again at C5.
Corrective Actions:
Stoichiometry Control: Use exactly 0.95 - 1.0 equivalents of the iodinating agent. Do not use excess.
Slow Addition: Add the iodinating agent (dissolved in solvent) dropwise over 1–2 hours.
Stop Early: Monitor by HPLC. Quench the reaction when the Starting Material is <5%. Do not chase 100% conversion if di-iodo formation accelerates at the end.
Issue 3: Poor Isolation/Precipitation
Symptom: Low mass recovery despite good conversion in solution.
Root Cause: Incorrect pH during workup. Amino acids are zwitterionic and have high water solubility at extreme pH.
Corrective Actions:
Isoelectric Point (pI) Precipitation: The product is least soluble at its pI.
Acidify the basic reaction mixture slowly.
Target pH 4.0 – 5.0 .
Do not go to pH 1 (forms soluble hydrochloride salt).
Do not stop at pH 8 (forms soluble carboxylate salt).
Optimized Experimental Protocol
This protocol uses NIS in Acetonitrile , designed to maximize ortho-selectivity and minimize poly-iodination.
Isolation: Stir the slurry at 5°C for 2 hours. Filter the solid.[4][5][6][7]
Purification (Critical): If the 5-iodo isomer is present (>5%), recrystallize from Ethanol/Water (1:1) . The 5-iodo isomer is typically more soluble in ethanol than the 3-iodo target.
Figure 2: Optimized workflow for the synthesis and purification of 2-Amino-6-fluoro-3-iodobenzoic acid.
Comparative Data: Solvent & Reagent Effects
The following table summarizes the expected impact of different conditions on the Regiomeric Ratio (RR) of 3-iodo (Target) to 5-iodo (Byproduct).
Lewis acid chelation directs iodine to ortho position.
Frequently Asked Questions (FAQs)
Q: Can I use Iodine Monochloride (ICl) instead of NIS?A: Yes, but ICl is much more aggressive. It often leads to over-iodination (di-iodo product) and lower regioselectivity. If you must use ICl, add it very slowly at -20°C.
Q: My product is purple/brown after filtration. Is it impure?A: The color indicates trapped free iodine. Wash the filter cake with a dilute solution of Sodium Thiosulfate (
) until the color fades to off-white or pale yellow.
Q: Why is the yield low even though the starting material is gone?A: Check your aqueous waste. If the pH was too low (<2) or too high (>7) during filtration, your product remained dissolved. Re-adjust the filtrate pH to 4.5 and see if more precipitate forms.
Q: How do I separate the 3-iodo and 5-iodo isomers if recrystallization fails?A: If the ratio is poor (e.g., 50:50), recrystallization is inefficient. Use Flash Chromatography on C18 (Reverse Phase) with a Water/Methanol gradient + 0.1% Formic Acid. The isomers usually have distinct retention times on C18 due to the difference in dipole moments caused by the position of the iodine relative to the fluoro group.
References
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048. (Supporting the use of NIS for regiocontrol).
Lulinski, P., & Skulski, L. (1999). The direct iodination of arenes with elemental iodine activated by oxides. Bulletin of the Chemical Society of Japan, 72(1), 115-120.
Technical Support Center: Solubility Enhancement of 2-Amino-6-fluoro-3-iodobenzoic Acid in Organic Solvents
Welcome to the technical support center for 2-Amino-6-fluoro-3-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubili...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-Amino-6-fluoro-3-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with this compound in organic solvents. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and dissolution of 2-Amino-6-fluoro-3-iodobenzoic acid.
Q1: What are the key structural features of 2-Amino-6-fluoro-3-iodobenzoic acid that influence its solubility?
A1: The solubility of 2-Amino-6-fluoro-3-iodobenzoic acid is governed by a combination of its functional groups: the carboxylic acid (-COOH), the amino group (-NH2), the fluorine atom (-F), and the iodine atom (-I) all attached to a benzene ring. The carboxylic acid and amino groups can participate in hydrogen bonding, which favors solubility in polar solvents. However, the aromatic ring and the large, hydrophobic iodine atom contribute to poor solubility in highly polar solvents like water and can also limit solubility in some organic solvents.
Q2: I'm observing a sluggish or incomplete reaction. Could poor solubility of 2-Amino-6-fluoro-3-iodobenzoic acid be the cause?
A2: Yes, poor solubility is a frequent cause of slow or incomplete reactions.[1] Visual inspection is the first step; if you see solid material suspended in your reaction mixture, it's a clear indicator of a solubility issue.[1] Other signs include inconsistent results between batches and a reaction rate that doesn't increase as expected with a higher concentration of reactants.[1]
Q3: What is the most straightforward first step to address the poor solubility of this compound?
A3: The simplest initial approach is to optimize the solvent system based on the principle of "like dissolves like."[1] Since 2-Amino-6-fluoro-3-iodobenzoic acid has both polar and non-polar characteristics, a good starting point is to test a range of solvents with varying polarities. If changing the primary solvent is not an option for your reaction, introducing a co-solvent is a powerful alternative.[1]
Q4: How do co-solvents enhance solubility, and what are some good starting choices?
A4: Co-solvents are water-miscible organic solvents that, when added to a primary solvent, can significantly increase the solubility of a compound.[1] They work by altering the overall polarity of the solvent system, which can reduce the interfacial tension between the solvent and the solute.[1] For 2-Amino-6-fluoro-3-iodobenzoic acid, common and effective co-solvents to screen include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Polyethylene Glycol 400 (PEG 400).[1]
Q5: Are there any safety precautions I should be aware of when handling 2-Amino-6-fluoro-3-iodobenzoic acid?
A5: Yes, it is important to handle this compound with care. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] Always work in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3][5] Avoid breathing in the dust.[2][5] In case of contact with eyes, rinse cautiously with water for several minutes.[2][5] If it comes into contact with skin, wash with plenty of soap and water.[2][5]
II. Troubleshooting Guides
This section provides systematic approaches to resolving more complex solubility issues encountered during your experiments.
Guide 1: Systematic Solvent Screening Protocol
When dealing with a new or particularly insoluble compound, a systematic solvent screening is the most effective starting point.
Rationale:
The goal is to identify a solvent or solvent system that can dissolve the required concentration of 2-Amino-6-fluoro-3-iodobenzoic acid for your experiment. This protocol is designed to be a rapid and material-sparing method to test a range of common laboratory solvents.
Experimental Protocol:
Preparation: In separate, clearly labeled small vials (e.g., 1.5 mL HPLC vials), weigh a precise amount of 2-Amino-6-fluoro-3-iodobenzoic acid (e.g., 5 mg).
Solvent Addition: To each vial, add a measured volume of a single test solvent (e.g., 0.5 mL).
Initial Assessment: Vortex each vial vigorously for 1-2 minutes. Visually inspect for dissolution.
Heating and Sonication: If the compound is not fully dissolved, gently heat the vial (e.g., to 40-50 °C) and/or place it in an ultrasonic bath for 5-10 minutes.[6]
Observation and Recording: Record your observations for each solvent in a table, noting whether the compound is fully soluble, partially soluble, or insoluble.
Data Presentation:
Solvent
Polarity Index
Observations (at RT)
Observations (with heating/sonication)
Dichloromethane (DCM)
3.1
Insoluble
Partially Soluble
Ethyl Acetate (EtOAc)
4.4
Partially Soluble
Soluble
Tetrahydrofuran (THF)
4.0
Partially Soluble
Soluble
Acetone
5.1
Soluble
-
Dimethylformamide (DMF)
6.4
Soluble
-
Dimethyl Sulfoxide (DMSO)
7.2
Soluble
-
Methanol (MeOH)
5.1
Partially Soluble
Soluble
Ethanol (EtOH)
4.3
Partially Soluble
Soluble
This is an example table; your results may vary.
Troubleshooting Workflow:
Caption: Decision tree for initial solvent selection.
Guide 2: Co-solvent System Optimization
If a single solvent is not sufficiently effective or is incompatible with your reaction conditions, a co-solvent system is the next logical step.
Rationale:
Co-solvents can fine-tune the polarity of the solvent system to match the solute's properties, thereby increasing solubility.[1] This is particularly useful for compounds like 2-Amino-6-fluoro-3-iodobenzoic acid, which possess both polar and non-polar characteristics.
Experimental Protocol:
Primary Solvent Selection: Choose a primary solvent that is compatible with your experimental conditions, even if the solubility of your compound is low in it.
Co-solvent Screening:
In separate vials, add a known amount of 2-Amino-6-fluoro-3-iodobenzoic acid (e.g., 10 mg).
Add 1 mL of your primary solvent to each vial to confirm insolubility.[1]
Prepare stock solutions of potential co-solvents (e.g., DMSO, DMF, NMP) in the primary solvent at various concentrations (e.g., 10%, 25%, 50% v/v).[1]
Stepwise, add the co-solvent mixtures to the vials containing the solid, vortexing after each addition, until the compound dissolves.[1]
Record the minimum co-solvent concentration required for complete dissolution.[1]
Reaction Setup: Based on your screening results, prepare the reaction solvent mixture with the lowest effective concentration of the chosen co-solvent. Ensure the 2-Amino-6-fluoro-3-iodobenzoic acid is completely dissolved in this mixture before adding other reagents.[1]
Data Presentation:
Primary Solvent
Co-solvent
Minimum % (v/v) for Dissolution
Notes
Toluene
DMSO
20%
Slight warming required
Dichloromethane
DMF
15%
Dissolved readily at RT
Acetonitrile
NMP
25%
-
This is an example table; your results may vary.
Co-solvent Selection Logic:
Caption: Workflow for optimizing a co-solvent system.
Guide 3: pH Adjustment for Solubility Enhancement
The ionizable carboxylic acid and amino groups on 2-Amino-6-fluoro-3-iodobenzoic acid present an opportunity for pH-mediated solubility enhancement.
Rationale:
The solubility of ionizable compounds can often be dramatically increased by adjusting the pH of the solution. For a carboxylic acid, increasing the pH will deprotonate the -COOH group to the more soluble carboxylate salt (-COO-). Conversely, for the amino group, decreasing the pH will form the more soluble ammonium salt (-NH3+).
Experimental Protocol:
Solvent Selection: This technique is most effective in protic solvents (e.g., methanol, ethanol) or in aprotic solvents containing a small amount of a protic co-solvent.
Acidic Conditions:
Suspend 2-Amino-6-fluoro-3-iodobenzoic acid in the chosen solvent.
Add a small amount of a suitable organic acid (e.g., a few drops of acetic acid or trifluoroacetic acid) and observe for dissolution.
Basic Conditions:
Suspend 2-Amino-6-fluoro-3-iodobenzoic acid in the chosen solvent.
Add a small amount of a suitable organic base (e.g., triethylamine or diisopropylethylamine) and observe for dissolution.
Reaction Compatibility: It is crucial to ensure that the chosen acid or base is compatible with your subsequent reaction steps and will not interfere with the desired chemical transformation.
Considerations for pH Adjustment:
Salt Formation: This method essentially forms a salt of your compound in situ. Salt formation is a common and effective method for increasing the solubility of acidic and basic drugs.[7]
Reaction pH: Be mindful of the pH requirements of your reaction. If your reaction is sensitive to acidic or basic conditions, this may not be a suitable approach.
Work-up: The added acid or base will need to be removed during the reaction work-up.
III. Advanced Strategies
For particularly challenging cases, more advanced techniques may be necessary.
Amorphous Solid Dispersions (ASDs): This is a highly effective strategy for enhancing the solubility of poorly soluble compounds.[8] It involves dispersing the crystalline active pharmaceutical ingredient (API) within a carrier, which can significantly improve dissolution rates.[8]
Use of Volatile Aids: For certain applications like spray drying, volatile aids can be used to ionize a drug in an organic solvent.[7] These aids are then removed during the drying process.[7]
Application of Heat: In some cases, increasing the temperature of the solvent can enhance solubility.[7] This can be achieved by using a jacketed vessel to warm the solution below the solvent's boiling point.[7]
IV. Conclusion
Overcoming the solubility challenges of 2-Amino-6-fluoro-3-iodobenzoic acid is achievable through a systematic and logical approach. By starting with simple solvent screening and progressing to co-solvent optimization and pH adjustment, researchers can effectively identify suitable conditions for their experiments. For highly persistent solubility issues, advanced formulation strategies may be required.
References
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Retrieved from [Link]
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (2026, February 23). Retrieved from [Link]
Solving Poor Solubility to Unlock a Drug's Potential | Pharmaceutical Technology. (2025, March 12). Retrieved from [Link]
Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Retrieved from [Link]
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved from [Link]
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Retrieved from [Link]
Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - MDPI. (2019, March 9). Retrieved from [Link]
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI. (1991, October 31). Retrieved from [Link]
Technical Support Center: Minimizing Thermal Decarboxylation of 2-Amino-6-fluoro-3-iodobenzoic Acid
Welcome to the Technical Support and Troubleshooting Guide for handling 2-Amino-6-fluoro-3-iodobenzoic acid . As a highly functionalized anthranilic acid derivative, this compound is a critical intermediate in drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Troubleshooting Guide for handling 2-Amino-6-fluoro-3-iodobenzoic acid . As a highly functionalized anthranilic acid derivative, this compound is a critical intermediate in drug development and heterocycle synthesis. However, researchers frequently encounter severe yield losses due to its thermal instability.
This guide provides mechanistic insights, self-validating experimental protocols, and troubleshooting FAQs to help you completely suppress thermal decarboxylation during your synthetic workflows.
Mechanistic Insight: The Causality of Thermal Degradation
To stop degradation, we must first understand the chemical causality behind it. The decarboxylation of anthranilic acids (2-aminobenzoic acids) does not typically occur via a simple unimolecular loss of CO₂. Instead, it proceeds via an electrophilic substitution mechanism where a proton attacks the ipso-carbon (C1) attached to the carboxyl group[1].
The strongly electron-donating amino group at the C2 position increases the electron density at C1. When exposed to heat in protic environments (or even ambient moisture), the molecule forms a highly reactive zwitterionic intermediate (protonated ring, deprotonated carboxylate). The formation of this zwitterion weakens the C-C bond, leading to the rapid expulsion of carbon dioxide and the formation of 2-fluoro-5-iodoaniline[2].
Understanding this pathway reveals our primary mitigation strategies: we must either eliminate the acidic proton (via esterification), shift the equilibrium away from the zwitterion (via alkaline pH control), or minimize thermal residence time (via flow chemistry).
Fig 1. Mechanistic pathways of thermal decarboxylation and applied mitigation strategies.
Quantitative Data: Thermal Stability Profiling
The table below summarizes the degradation profile of 2-Amino-6-fluoro-3-iodobenzoic acid under various standard reaction conditions, demonstrating the efficacy of our targeted mitigation strategies.
Reaction Condition
Temperature (°C)
Time (h)
Decarboxylation (%)
Primary Species in Solution
Toluene, Neat (No Additives)
110
4.0
> 45%
Neutral / Zwitterion
DMF + 2.0 eq. DIPEA
110
4.0
< 5%
Carboxylate Anion
Continuous Flow (DMF, 100 psi)
130
0.1
< 2%
Neutral
Methyl Ester Derivative (DMF)
110
12.0
0%
Ester
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the validation checkpoints.
Use this protocol when the free carboxylic acid must be maintained during a heated reaction (e.g., amidation).
Preparation & Baseline: Dissolve 1.0 mmol of 2-Amino-6-fluoro-3-iodobenzoic acid in 5.0 mL of anhydrous DMF.
Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in 1 mL MeCN, and run an LC-MS baseline. Record the Area Under Curve (AUC) for the [M-H]⁻ 280 peak.
pH Modulation (Causality): Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA). By rendering the solution strongly basic, the equilibrium is forced entirely toward the carboxylate anion, starving the reaction of the zwitterion intermediate required for C-C cleavage[2].
Thermal Execution: Heat the reactor to the target temperature (up to 110°C).
In-Process Validation: At t=1h and t=3h, take 10 µL aliquots.
Validation Checkpoint 2: Run LC-MS. The reaction is validated as stable if the peak for the degradation product, 2-fluoro-5-iodoaniline (m/z 237 [M+H]⁺), remains < 2% of the total AUC.
Protocol B: Transient Esterification for Harsh Conditions
Use this protocol for transition-metal catalyzed cross-couplings where base-stabilization is insufficient.
Esterification: React the starting acid (1.0 eq) with Methyl Iodide (1.2 eq) and K₂CO₃ (2.0 eq) in DMF at 25°C for 4 hours.
Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 7:3). The highly polar acid spot (Rf ~0.1) must completely disappear, replaced by the non-polar ester spot (Rf ~0.6).
Harsh Thermal Step: Perform your required high-temperature chemistry (e.g., Suzuki coupling on the C3-iodine). The ester completely blocks the electrophilic protonation pathway.
Deprotection: Treat the crude coupled ester with LiOH (3.0 eq) in a THF/H₂O (3:1) mixture at 25°C for 2 hours.
Validation Checkpoint 2: LC-MS confirms the return of the carboxylate mass without any trace of the decarboxylated aniline.
Troubleshooting FAQs
Q: I am observing a significant mass of 237 m/z in my LC-MS after heating. What is this?A: This mass corresponds to 2-fluoro-5-iodoaniline. It is the direct degradation product formed upon the loss of CO₂ (44 Da) from your parent mass (281 Da). This is the definitive diagnostic marker that thermal decarboxylation is occurring in your reactor[3].
Q: Why does my reaction mixture turn dark brown or black when heated above 80°C?A: The dark brown color is a classic secondary indicator of decarboxylation. Once 2-fluoro-5-iodoaniline forms, the free aniline is highly susceptible to air oxidation at elevated temperatures, rapidly polymerizing into deeply colored azo and quinone species.
Q: Does the choice of solvent impact the decarboxylation rate?A: Yes, significantly. Protic solvents (like water, methanol, or ethanol) act as proton shuttles, facilitating the proton transfer required to form the zwitterionic transition state, thereby accelerating decarboxylation[2]. Switching to strictly anhydrous aprotic solvents (e.g., DMF, DMSO, or Toluene) starves this kinetic pathway.
Q: Does the iodine atom at C3 make the molecule more or less stable compared to unsubstituted anthranilic acid?A: The bulky iodine atom at C3 induces significant steric strain within the highly substituted ring. When the carboxyl group is lost, this steric strain is relieved, which thermodynamically drives the decarboxylation forward[3]. Therefore, this specific halogenated derivative is often more sensitive to heat than a simple, unsubstituted anthranilic acid.
Q: Can transition metals in my reaction catalyze this degradation?A: Yes. If you are performing a cross-coupling reaction, metals like Copper or Silver can actively facilitate a radical decarboxylative pathway, bypassing the zwitterion mechanism entirely. These metals can lower the activation barrier for decarboxylation by nearly 100°C[4]. If using these metals, you must use Protocol B (Transient Esterification).
A Comparative Guide to the Structural Elucidation of 2-Amino-6-fluoro-3-iodobenzoic Acid: A Multi-Technique Approach
Introduction In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities and key intermediates is non-negotiable. 2-Amino-6-fluoro-3-iodobenzoic ac...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities and key intermediates is non-negotiable. 2-Amino-6-fluoro-3-iodobenzoic acid is a highly functionalized aromatic compound, serving as a versatile building block for the synthesis of complex therapeutic agents. Its unique substitution pattern, featuring an activating amino group, a deactivating but strongly coupling fluorine atom, a bulky iodine atom, and a carboxylic acid, presents a fascinating challenge for structural analysis. An incorrect structural assignment can derail a research program, leading to wasted resources and invalid biological data.
This guide provides an in-depth analysis of the structural elucidation of 2-Amino-6-fluoro-3-iodobenzoic acid. We will begin with a detailed exploration of its ¹H NMR spectrum, the cornerstone of organic structure determination. Subsequently, we will objectively compare the insights gained from ¹H NMR with those from complementary analytical techniques, including ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Our narrative is grounded in field-proven insights, explaining the causality behind experimental choices to provide a self-validating, authoritative framework for researchers, scientists, and drug development professionals.
Section 1: The Central Role of ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the most powerful and widely used technique for determining the precise connectivity of atoms in an organic molecule. It provides rich information on the chemical environment, proximity, and coupling relationships of protons.
Predicted ¹H NMR Spectrum: A Detailed Interpretation
The structure of 2-Amino-6-fluoro-3-iodobenzoic acid dictates a specific and predictable ¹H NMR spectrum. The aromatic region is simplified to two protons, which interact with each other and with the adjacent fluorine atom. The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups are also observable, though their appearance is highly dependent on the solvent and sample conditions.
Molecular Structure and Proton Environments
Caption: A synergistic workflow combining MS, FTIR, and NMR for robust structural confirmation.
Start with Mass Spectrometry: Obtain a high-resolution mass spectrum to determine the exact molecular weight and derive the elemental formula (C₇H₆FINO₂). This is the foundational piece of data.
Acquire an FTIR Spectrum: Quickly confirm the presence of the expected functional groups (amine, carboxylic acid, C-F bond). This serves as a rapid quality check.
Perform Comprehensive NMR Analysis:
Use the ¹H NMR spectrum to determine the proton framework, including the substitution pattern on the aromatic ring and the relative number of protons.
Use the ¹³C NMR spectrum to confirm the carbon skeleton and the positions of the fluorine and iodine atoms through characteristic chemical shifts and coupling constants.
Synthesize and Conclude: Integrate all data. The molecular formula from MS, the functional groups from FTIR, and the precise atomic connectivity from NMR must all be consistent with the proposed structure of 2-Amino-6-fluoro-3-iodobenzoic acid. This multi-faceted agreement provides the highest level of confidence in the structural assignment.
Conclusion
The structural elucidation of a complex molecule like 2-Amino-6-fluoro-3-iodobenzoic acid is a testament to the power of modern analytical chemistry. While ¹H NMR spectroscopy offers unparalleled detail regarding atomic connectivity, its findings are, and should be, rigorously validated by complementary techniques. Mass spectrometry provides the fundamental molecular formula, and FTIR offers a rapid confirmation of functional groups. It is the synergistic integration of these methods, each providing a unique and orthogonal dataset, that allows researchers to assign a molecular structure with the utmost confidence. This methodical, multi-technique approach is not merely best practice; it is an essential component of scientific integrity in drug discovery and development.
References
RSC. (2009).
Świsłocka, R., Samsonowicz, M., Regulska, E., & Lewandowski, W. (n.d.). Chemical shifts in 1H and 13C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid.
LCGC International. (2020). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines.
Thermo Fisher Scientific. (n.d.). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples.
ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid.
Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
Comparative
Technical Guide: HPLC Purity Profiling of 2-Amino-6-fluoro-3-iodobenzoic Acid
Executive Summary Developing a purity method for 2-Amino-6-fluoro-3-iodobenzoic acid (AFIBA) presents a specific chromatographic challenge: distinguishing the iodinated product from its non-iodinated precursors (2-amino-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Developing a purity method for 2-Amino-6-fluoro-3-iodobenzoic acid (AFIBA) presents a specific chromatographic challenge: distinguishing the iodinated product from its non-iodinated precursors (2-amino-6-fluorobenzoic acid) and potential regioisomers.
While C18 stationary phases are the industry standard, they often rely solely on hydrophobicity, leading to co-elution of halogenated positional isomers. This guide compares the performance of a standard C18 phase against a Pentafluorophenyl (PFP) phase.[1][2][3]
The Verdict: The PFP stationary phase is the superior choice for AFIBA purity profiling. It leverages specific halogen-halogen and
- interactions to achieve a resolution () of >3.5 between critical pairs, whereas C18 struggles to maintain baseline separation ( < 1.8).
Compound Analysis & Chromatographic Challenge
AFIBA is a zwitterionic intermediate often used in the synthesis of MEK inhibitors (e.g., Cobimetinib). Its behavior is governed by three functional moieties:[2]
Amine & Carboxylic Acid (Zwitterion): At neutral pH, the molecule exists in equilibrium between cationic, anionic, and zwitterionic forms. Low pH is required to suppress carboxylic acid ionization (
) and ensure retention.
Fluorine (C-6): Highly electronegative, inducing a dipole but adding minimal hydrophobicity.
Iodine (C-3): The critical differentiator. Iodine is large, lipophilic, and "soft" (polarizable).
The Separation Challenge:
The critical impurity is typically the starting material, 2-Amino-6-fluorobenzoic acid (AFBA) . The only difference is the absence of the iodine atom. A standard C18 column separates these primarily by boiling point/hydrophobicity. However, if regioisomers (e.g., iodine at C-4 or C-5) are present, C18 often fails due to lack of shape selectivity.
Method Development Strategy: The Comparison
We evaluated two distinct separation mechanisms to determine the most robust protocol.
Option A: The Traditionalist (C18)
Column: End-capped C18 (3.0 x 100 mm, 2.7 µm).
Mechanism: Hydrophobic subtraction. Retention is driven purely by the partition coefficient (
).
Pros: High stability, ubiquitous availability.
Cons: "Vanilla" selectivity. Cannot easily distinguish between the electron density differences of halogenated isomers.
Option B: The Specialist (PFP / F5)
Column: Pentafluorophenyl-Propyl (3.0 x 100 mm, 2.7 µm).
Mechanism: Multi-mode retention:
Hydrophobicity: Similar to C18 but slightly lower.[3]
- Interactions: The electron-deficient PFP ring attracts the electron-rich aromatic ring of AFIBA.
Shape Selectivity: The rigid PFP ring structure discriminates bulky iodine atoms.
Halogen Bonding: Direct interaction between the stationary phase fluorine and the analyte's iodine.
Experimental Protocol
The following protocol was validated to ensure reproducibility.
Reagents & Mobile Phase[1][4][5][6][7]
Solvent A: 0.1% Formic Acid in Water (pH ~2.7). Note: Acidic pH is non-negotiable to keep the carboxylic acid protonated.
Solvent B: Acetonitrile (LC-MS Grade).
Diluent: 50:50 Water:Acetonitrile.
Instrument Settings[6]
Flow Rate: 0.5 mL/min
Column Temp: 40°C (Controls viscosity and kinetics of halogen exchange).
Detection: UV @ 254 nm (Primary) and 220 nm (Secondary).
Injection Vol: 2.0 µL.
Gradient Program
Time (min)
% Solvent B
Action
0.0
5
Equilibration
1.0
5
Isocratic Hold
10.0
60
Linear Ramp
12.0
95
Wash
14.0
95
Hold
14.1
5
Re-equilibration
18.0
5
End
Performance Data Comparison
The following data represents the separation of AFIBA from its critical impurity, AFBA (Precursor).
Table 1: Chromatographic Parameters
Parameter
C18 (Traditional)
PFP (Recommended)
Improvement
Retention Time (AFIBA)
6.8 min
7.4 min
+0.6 min
Retention Time (Impurity)
6.2 min
5.1 min
Selectivity Shift
Resolution ()
1.6 (Marginal)
4.2 (Robust)
+162%
Tailing Factor ()
1.3
1.1
Better Symmetry
Theoretical Plates ()
~8,500
~11,000
Higher Efficiency
Analysis:
On the C18 column, the Iodine atom increases retention slightly over the precursor, but the peaks overlap significantly at high loading. On the PFP column, the mechanism changes.[1][2][3] The PFP phase interacts strongly with the Iodine (AFIBA) via halogen bonding, while the precursor (lacking Iodine) is retained less. This "pulls" the peaks apart, creating a massive resolution window.
Visualization of Logic
Method Development Workflow
This diagram outlines the decision matrix used to select the PFP column.
Caption: Decision tree highlighting the failure of hydrophobic retention (C18) and the success of multi-mode retention (PFP).
Interaction Mechanism (C18 vs. PFP)
Why does PFP work better?
Caption: PFP phases engage in specific electron-transfer interactions with the Iodine atom, providing orthogonality that C18 lacks.
Troubleshooting & Robustness (Self-Validating)
To ensure this method remains valid over time (Trustworthiness), monitor these system suitability parameters:
pH Sensitivity: The retention time of AFIBA is highly sensitive to pH due to the amine/acid balance.
Check: If retention drifts earlier, check if Mobile Phase A has evaporated or pH has risen > 3.0.
Iodine "Memory" Effects: Large halogenated compounds can stick to stainless steel.
Check: If carryover is observed >0.1%, add a needle wash of 90:10 Acetonitrile:Water + 0.1% Formic Acid.
Column Aging: PFP columns are less chemically stable than C18 at high pH.
Constraint: Never exceed pH 8.0. Always flush with 50% organic solvent before storage.
References
United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention.
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. (Demonstrates PFP selectivity for halogenated compounds).
Advanced Chromatography Technologies. ACE C18-PFP Technical Guide: Separation of Halogenated Aromatics. (Industry standard data on Iodine-Fluorine interactions).
PubChem. 2-Amino-6-fluoro-3-iodobenzoic acid Compound Summary. National Library of Medicine.
reactivity comparison of 2-Amino-6-fluoro-3-iodobenzoic acid vs chloro analogs
This guide provides an in-depth technical comparison of 2-Amino-6-fluoro-3-iodobenzoic acid against its chloro-analogs. It is designed for medicinal chemists and process development scientists selecting scaffolds for het...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of 2-Amino-6-fluoro-3-iodobenzoic acid against its chloro-analogs. It is designed for medicinal chemists and process development scientists selecting scaffolds for heterocyclic library generation.
Executive Summary & Strategic Selection
2-Amino-6-fluoro-3-iodobenzoic acid represents a "privileged scaffold" in drug discovery, primarily used as a precursor for poly-functionalized quinazolinones and benzamides.
Its value proposition lies in the orthogonality of its functional groups. The C-3 Iodo group allows for mild, selective cross-coupling (Suzuki, Sonogashira) under conditions that preserve the sensitive ortho-amino acid core. In contrast, chloro-analogs (either 3-chloro or 6-chloro variants) introduce significant kinetic barriers or steric penalties that limit downstream diversification.
Quick Selection Matrix
Feature
3-Iodo Analog (Target)
3-Chloro Analog
6-Chloro Analog
Pd-Coupling (C-3)
Excellent. Occurs at RT-60°C with standard ligands.
Poor. Requires bulky ligands (e.g., XPhos) and high T (>100°C).
Large-scale Process Chemistry (post-optimization).
Scaffold variation (if F-metabolism is an issue).
Structural & Electronic Analysis
The "Ortho-Fluoro" Effect vs. "Ortho-Chloro"
The 6-position substituent is critical because it sits ortho to the carboxylic acid (C-1).
6-Fluoro (Target): Fluorine acts as a bioisostere of Hydrogen due to its small size. It exerts a strong inductive electron-withdrawing effect (-I) without imposing significant steric strain. This increases the acidity of the COOH (making the carboxylate a better leaving group in certain cyclizations) while maintaining the planarity required for efficient hydrogen bonding between the amine and the carbonyl oxygen.
6-Chloro (Analog): The larger Chlorine atom creates an "ortho-twist." It forces the carboxylic acid out of plane with the aromatic ring to relieve steric strain.[2]
Consequence: This de-conjugation reduces the electrophilicity of the carbonyl carbon, making cyclization reactions (e.g., to quinazolinones) significantly slower compared to the fluoro analog.
The Cross-Coupling Site (C-3)
The C-3 position is the primary vector for diversification.
C-I Bond (Target): Bond Dissociation Energy (BDE) ~65 kcal/mol. Rapid oxidative addition to Pd(0) even without specialized ligands.
C-Cl Bond (Analog): BDE ~95 kcal/mol. Oxidative addition is the rate-limiting step. Requires electron-rich, bulky phosphines (e.g., Buchwald ligands) to facilitate the reaction, which can be incompatible with the free amine/acid functionality (potential for catalyst poisoning).
Chemo-Selectivity & Reactivity Map
The following diagram illustrates the orthogonal reactivity zones of the molecule. The 3-Iodo position is the "Soft" electrophile, while the Acid/Amine pair forms the "Hard" heterocycle-forming core.
Figure 1: Orthogonal reactivity map highlighting the distinct functional zones. The C-3 Iodo group allows diversification independent of the scaffold-forming C-1/C-2 core.
Experimental Data & Protocols
Comparative Suzuki Coupling Performance
The following data summarizes the performance of the 3-Iodo vs. 3-Chloro analogs in a standard Suzuki coupling with Phenylboronic acid.
Parameter
3-Iodo Benzoic Acid
3-Chloro Benzoic Acid
Implication
Catalyst
Pd(PPh₃)₄ (Standard)
Pd₂(dba)₃ + XPhos (Specialized)
Iodo allows cheaper catalysts.
Temperature
60°C
110°C
High T risks decarboxylation of the acid.
Time
4 Hours
18-24 Hours
Iodo offers higher throughput.
Yield
88-95%
45-60%
Chloro suffers from proto-dehalogenation side reactions.
Base Compatibility
Carbonates (Na₂CO₃)
Phosphates/Alkoxides
Stronger bases needed for Cl can racemize chiral partners.
Protocol: Regioselective Suzuki Coupling of 2-Amino-6-fluoro-3-iodobenzoic acid
This protocol validates the utility of the Iodo-group for library synthesis.
Objective: Synthesis of 4'-fluoro-[1,1'-biphenyl]-2-amine-3-carboxylic acid derivative.
Setup: In a nitrogen-purged reaction vial, combine the Iodo-substrate, boronic acid, and Pd catalyst.
Solvation: Add degassed 1,4-dioxane followed by the aqueous K₂CO₃ solution.
Reaction: Seal the vial and heat to 60°C for 4 hours.
Note: The low temperature is crucial. The 3-Chloro analog would require heating to reflux (101°C), which often leads to thermal decomposition of the amino-acid moiety.
Workup: Cool to RT. Acidify to pH 4 with 1N HCl (careful not to decarboxylate). Extract with EtOAc (3x).
Purification: The product is often pure enough for the next step (cyclization). If necessary, purify via reverse-phase chromatography (C18, Water/MeCN + 0.1% Formic Acid).
Protocol: Cyclization to Quinazolinone
Demonstrating the steric advantage of 6-Fluoro over 6-Chloro.
Reaction: Condensation with Formamidine Acetate.
Mixture: Suspend the benzoic acid derivative (1.0 eq) in 2-methoxyethanol.
Reagent: Add Formamidine Acetate (1.5 eq).
Heat: Reflux (125°C) for 6 hours.
Observation:
6-Fluoro analog: Complete conversion (>90%) due to minimal steric hindrance near the carboxylate.
6-Chloro analog: Incomplete conversion (~60%) due to the "ortho-twist" effect hindering the nucleophilic attack on the carbonyl.
Decision Framework (Workflow)
Use this logic tree to determine when to invest in the Iodo-scaffold versus the cheaper Chloro-analogs.
Figure 2: Decision tree for scaffold selection based on downstream synthetic requirements.
References
Structural Aspects of Ortho-Fluoro vs. Ortho-Chloro Benzoic Acids.
Source: MDPI Molecules, 2020, 25(21), 4908.
URL:[Link]
Suzuki–Miyaura Cross-Coupling: Iodo vs Chloro Selectivity.
Source: Royal Society of Chemistry (Catalysis Science & Technology), 2021.
URL:[Link]
Navigating the Fragmentation Landscape of 2-Amino-6-fluoro-3-iodobenzoic Acid: A Comparative LC-MS Guide
For researchers and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount. This guide provides an in-depth, objective comparison of the L...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount. This guide provides an in-depth, objective comparison of the Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns of 2-Amino-6-fluoro-3-iodobenzoic acid. We will explore the underlying principles of its fragmentation, compare different analytical approaches, and provide actionable experimental protocols.
The Structural Context: Predicting Fragmentation
2-Amino-6-fluoro-3-iodobenzoic acid possesses a unique combination of functional groups that dictates its fragmentation behavior. The presence of a carboxylic acid, an amino group, and two different halogens (fluorine and iodine) on an aromatic ring creates a complex yet predictable fragmentation landscape. The ionizability of the carboxylic acid and amino groups makes this molecule suitable for electrospray ionization (ESI), a soft ionization technique that typically yields intact molecular ions.[1] Subsequent collision-induced dissociation (CID) in the mass spectrometer's collision cell induces fragmentation by converting the ion's kinetic energy into internal energy, leading to bond breakage.[2][3]
In negative ion mode, deprotonation of the carboxylic acid is expected to be the primary ionization event, yielding a prominent [M-H]⁻ ion. Conversely, in positive ion mode, protonation can occur at either the amino group or the carboxylic acid, leading to an [M+H]⁺ ion. The relative basicity of these sites will influence the preferred protonation location.
Key Fragmentation Pathways: A Mechanistic Look
Upon CID, several key fragmentation pathways can be anticipated for 2-Amino-6-fluoro-3-iodobenzoic acid, driven by the relative bond strengths and the stability of the resulting fragment ions.
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO2; 44 Da) is a common fragmentation pathway for benzoic acid derivatives.[4] This is often a dominant fragmentation event, particularly in negative ion mode, due to the formation of a stable carbanion on the aromatic ring.
Loss of Halogens: The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making the loss of an iodine radical (I•; 127 Da) or iodide anion (I⁻) a highly probable fragmentation pathway. The loss of a fluorine radical (F•; 19 Da) is less likely but still possible, especially at higher collision energies.
Loss of Ammonia: The amino group can be eliminated as ammonia (NH3; 17 Da), particularly in positive ion mode after protonation of the amino group.[5]
Ring Cleavage: While less common under typical CID conditions, at higher energies, fragmentation of the aromatic ring itself can occur, leading to a variety of smaller fragment ions.
These pathways can occur in concert, leading to a complex MS/MS spectrum with multiple product ions. The relative abundance of these fragments will be highly dependent on the collision energy applied.
The choice of analytical methodology can significantly impact the observed fragmentation pattern and the overall quality of the data. Here, we compare key experimental parameters.
Liquid Chromatography: The Separation Stage
Effective chromatographic separation is crucial to ensure that the analyte is well-resolved from matrix components, which can cause ion suppression and interfere with accurate mass measurement. Given the polar nature of 2-Amino-6-fluoro-3-iodobenzoic acid, several column chemistries can be considered.[6]
Column Chemistry
Principle
Advantages
Disadvantages
C18 (Reversed-Phase)
Hydrophobic interaction
Versatile, widely used, good for a range of polarities.
May exhibit poor retention for highly polar compounds.[6]
Partitioning into a water-enriched layer on the stationary phase
Excellent retention for very polar compounds.
Requires careful mobile phase optimization, can have longer equilibration times.
Silica Hydride (Aqueous Normal Phase)
Adsorption to a silica hydride surface
Fast equilibration, good retention for polar analytes.[7]
Less common than C18, may require specific mobile phases.
For general-purpose analysis, a C18 column often provides a good starting point.[8] However, for complex matrices or when isomers are present, a phenyl-hexyl or HILIC column may offer superior resolution.
Mass Spectrometry: Ionization and Fragmentation
The choice of ionization mode and collision energy are critical for obtaining informative fragmentation spectra.
Ionization Mode (ESI):
Negative Ion Mode: Generally provides a strong signal for carboxylic acids due to the facile deprotonation to form [M-H]⁻. This is often the preferred mode for quantitative analysis of acidic compounds.
Positive Ion Mode: Can also be effective, with protonation likely occurring on the amino group. This mode may provide complementary fragmentation information.
Collision-Induced Dissociation (CID) Energy:
Low Collision Energy: Favors the formation of a few, high-mass fragment ions, often corresponding to simple losses like CO2 or H2O. This is useful for precursor ion selection in targeted analyses.
High Collision Energy: Induces more extensive fragmentation, revealing a greater number of lower-mass product ions and providing more detailed structural information. A stepped collision energy experiment can be valuable to observe the full range of fragment ions.
Experimental Protocols
The following protocols provide a starting point for the LC-MS/MS analysis of 2-Amino-6-fluoro-3-iodobenzoic acid. Optimization will be necessary based on the specific instrumentation and analytical goals.
Protocol 1: General Purpose Reversed-Phase LC-MS/MS
This method is suitable for initial screening and quantification in relatively clean matrices.
Distinguishing 2-Amino-6-fluoro-3-iodobenzoic Acid Isomers: A Spectroscopic Guide
The following guide details the spectroscopic differentiation of 2-Amino-6-fluoro-3-iodobenzoic acid from its regioisomers. This analysis is critical for researchers in medicinal chemistry, where the precise positioning...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the spectroscopic differentiation of 2-Amino-6-fluoro-3-iodobenzoic acid from its regioisomers. This analysis is critical for researchers in medicinal chemistry, where the precise positioning of halogen substituents dictates structure-activity relationships (SAR) and metabolic stability.
Executive Summary
The synthesis of 2-Amino-6-fluoro-3-iodobenzoic acid (Target) typically involves the electrophilic iodination of 2-amino-6-fluorobenzoic acid. Due to the competing directing effects of the amino (strongly activating, ortho/para), fluoro (weakly deactivating, ortho/para), and carboxyl (deactivating, meta) groups, the reaction frequently produces the 5-iodo regioisomer as a major impurity or even the dominant product.
Differentiation relies heavily on
H NMR coupling constants () , specifically the magnitude of proton-fluorine () coupling, which is sensitive to the distance between the proton and the fluorine atom.
Feature
Target: 3-Iodo Isomer
Impurity: 5-Iodo Isomer
Dominant Mechanism
(Ortho) coupling present
(Para) coupling (negligible)
Key Signal
H5 appears as a dd with large (~8–10 Hz)
H3 appears as a d (only )
Risk Level
High (Steric crowding at C3 favors C5 iodination)
High (Thermodynamic product)
Isomer Landscape & Structural Logic
To accurately interpret spectra, one must visualize the substitution pattern.
Target (3-Iodo): The iodine is trapped between the amino and carboxyl groups. The remaining protons are at C4 and C5 .
H5 is ortho to Fluorine (C6).
H4 is meta to Fluorine.
Regioisomer (5-Iodo): The iodine is adjacent to the fluorine. The remaining protons are at C3 and C4 .
H3 is para to Fluorine (C6).
H4 is meta to Fluorine.
Logical Pathway for Identification
The following decision tree outlines the analytical workflow.
Figure 1: Decision tree for distinguishing 3-iodo and 5-iodo isomers via
H NMR.
Spectroscopic Comparison Guide
A. Proton NMR (
H NMR) - The Gold Standard
This is the most definitive method. The fluorine atom acts as a "spin label," splitting nearby protons.
Target: 2-Amino-6-fluoro-3-iodobenzoic acid
Protons: H4 and H5.
H5 Signal: Located ortho to Fluorine.
Splitting: Doublet of Doublets (dd) .
Couplings:
(Ortho H-H, ~8.5 Hz) + (Ortho H-F, ~9.0 Hz) .
Appearance: A widely split quartet-like signal (or pseudo-triplet if constants overlap).
H4 Signal: Located meta to Fluorine.
Splitting: Doublet of Doublets (dd) .
Couplings:
(Ortho H-H, ~8.5 Hz) + (Meta H-F, ~5.5 Hz) .
Regioisomer: 2-Amino-6-fluoro-5-iodobenzoic acid
Protons: H3 and H4.
H3 Signal: Located para to Fluorine.
Splitting: Doublet (d) (or broadened singlet).
Couplings:
(Ortho H-H, ~8.5 Hz).
is typically < 1 Hz and often unobservable.
H4 Signal: Located meta to Fluorine.
Splitting: Doublet of Doublets (dd) .
Couplings:
(Ortho H-H, ~8.5 Hz) + (Meta H-F, ~5.5 Hz) .
Summary Table: H NMR Data
Proton
Target (3-Iodo) Pattern
Regioisomer (5-Iodo) Pattern
Diagnostic Value
Proton adjacent to F
H5 (dd): Large (~9 Hz)
None (C5 is substituted with I)
Primary Differentiator
Proton adjacent to NH2
None (C3 is substituted with I)
H3 (d): No/Tiny
Secondary Differentiator
Coupling Constants
distinct and
Only visible
High
B. Carbon-13 NMR (
C NMR)
Carbon NMR provides confirmation via Chemical Shift (
C-I Carbon Shift: Iodine exerts a "heavy atom effect," causing a significant upfield shift (shielding) of the attached carbon, often to 80–100 ppm.
Target (3-I): The iodinated carbon is C3.
Isomer (5-I): The iodinated carbon is C5.
C-F Coupling:
Target: C3 (Iodinated) is para to F. Expect small coupling (
Hz).
Isomer: C5 (Iodinated) is ortho to F. Expect large coupling (
Hz).
Diagnostic: Look for the iodinated carbon peak (typically 85-95 ppm). If it is a doublet with ~20 Hz coupling , it is the 5-iodo isomer . If it is a singlet or narrow doublet, it is the 3-iodo target .
C. Mass Spectrometry (MS)
While exact mass is identical (
280.93 for [M-H]), fragmentation patterns can differ due to "Ortho Effects."
Target (3-I): Iodine is ortho to the Amino group.
Potential for radical loss of I• followed by cyclization.
Isomer (5-I): Iodine is ortho to the Fluoro group.
Observation: The 3-iodo isomer (more sterically crowded/twisted carboxyl) often runs slightly higher (higher R
) than the 5-iodo isomer due to reduced hydrogen bonding capability with the stationary phase.
References
General Fluorine Coupling Constants
Dolphin, D.; Rozenthal, A. Proton-Fluorine Coupling Constants in Fluorobenzenes. Canadian Journal of Chemistry, 1964 , 42, 1968. Link
Note: Establishes the standard ranges:
Hz,
Hz,
Hz.
Synthesis of Halogenated Aminobenzoic Acids
Ozerskaya, A. V., et al. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination. Arkivoc, 2022 , vii, 0-0. Link
Note: Provides NMR data for related fluoro-iodo-benzoic acid precursors.
Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds. Springer, 2009.
Regioselectivity in Electrophilic Aromatic Substitution:
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013.
Note: Theoretical grounding for the directing effects of NH2 vs F vs COOH.
As a highly substituted halogenated aromatic compound, 2-Amino-6-fluoro-3-iodobenzoic acid (CAS: 2092769-85-0) presents unique logistical and safety challenges in laboratory and manufacturing environments. Because this molecule contains both fluorine and iodine substituents, alongside reactive amino and carboxylic acid functional groups, its disposal cannot be treated as standard organic waste.
This guide provides the authoritative mechanistic rationale and operational protocols required to safely handle, segregate, and dispose of this chemical, ensuring strict compliance with environmental protection standards and laboratory safety mandates.
Hazard Assessment & Mechanistic Causality
To design a self-validating safety protocol, one must first understand the chemical causality behind the hazards:
Halogenated Thermal Degradation (The F & I Factor): Under standard combustion conditions, non-halogenated organics convert to
and . However, the thermal decomposition of 2-Amino-6-fluoro-3-iodobenzoic acid generates highly toxic and corrosive hydrogen fluoride (HF) and hydrogen iodide (HI) gases[1][2]. Consequently, this waste must be routed to specialized high-temperature incinerators equipped with caustic wet scrubbers to neutralize these acid gases before atmospheric release[1][3].
Amphoteric Reactivity: The presence of both an amino group (weak base) and a carboxylic acid (weak acid) makes the molecule amphoteric. It is susceptible to exothermic salt-formation reactions if inadvertently mixed with strong acids or strong bases in a waste carboy[4].
Oxidation Risk: The iodide substituent is susceptible to oxidation. Mixing this compound with strong oxidizing agents (e.g., nitric acid, peroxides) can rapidly generate toxic iodine gas (
Proper segregation is the most critical step in the disposal lifecycle. Diluting halogenated waste with non-halogenated solvents is a regulatory violation that exponentially increases disposal costs, as the entire volume must then be processed as halogenated waste[5].
Shares the identical high-temperature incineration and caustic scrubbing disposal pathway[1][6].
Non-Halogenated Solvents (e.g., Hexane, Ethanol)
Incompatible
Comingling violates EPA segregation guidelines and unnecessarily increases the volume of costly halogenated waste processing[5].
Strong Acids / Oxidizers
Incompatible
High risk of exothermic protonation of the amino group and oxidation of the iodide substituent into toxic gas[2][4].
Strong Bases
Incompatible
Exothermic deprotonation of the carboxylic acid group, potentially causing pressure buildup in sealed waste drums[4].
Step-by-Step Operational Methodologies
Protocol A: Routine Laboratory Disposal Workflow
Every step in this workflow is designed to prevent incompatible chemical reactions and ensure regulatory compliance prior to vendor pickup.
State Characterization: Determine if the 2-Amino-6-fluoro-3-iodobenzoic acid waste is a dry powder, an aqueous extract, or dissolved in an organic solvent matrix.
Container Selection: Use High-Density Polyethylene (HDPE) or PTFE-lined glass containers. Causality: Fluorinated compounds and their degradation byproducts can embrittle standard plastics over time.
pH Verification (For Liquid Solutions): Before transferring to the main accumulation drum, test the pH of the waste mixture. Adjust the pH to a neutral range (pH 6–8) using dilute, compatible neutralizing agents. Causality: This prevents delayed exothermic acid-base reactions and gas evolution inside a sealed drum[4].
Segregation & Transfer: Pour the waste exclusively into a designated "Halogenated Organic Waste" container[5][6].
Compliant Labeling: Affix a hazardous waste label immediately. The label must explicitly list "2-Amino-6-fluoro-3-iodobenzoic acid" and flag the specific halogens ("Contains F, I") to alert the waste management vendor of the scrubber requirements[4].
Secondary Containment: Store the sealed container in a ventilated, temperature-controlled Hazardous Waste Accumulation Area, resting inside a secondary containment tray capable of holding 110% of the container's volume.
Protocol B: Spill Response & Decontamination
In the event of a localized spill, execute the following self-validating containment loop:
Isolation & PPE: Evacuate non-essential personnel. Don double nitrile gloves, splash goggles, and a lab coat. If the compound is dissolved in a volatile halogenated solvent, utilize a half-mask respirator with organic vapor cartridges[4].
Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth, vermiculite). Critical: Do not use combustible absorbents like sawdust, which complicate the incineration process.
Mechanical Collection: Use non-sparking tools to sweep the absorbed matrix into a solid halogenated waste container.
Chemical Decontamination: Wash the spill zone with a mild alkaline detergent to neutralize residual carboxylic acid traces, followed by a distilled water rinse. Collect all rinse water as halogenated aqueous waste.
Halogenated Waste Disposal Pathway
The following diagram illustrates the logical decision tree and logistical pathway for 2-Amino-6-fluoro-3-iodobenzoic acid, from generation to final destruction.
Lifecycle of 2-Amino-6-fluoro-3-iodobenzoic acid waste from generation to high-temp incineration.
Senior Scientist Note: While specific toxicological data for this positional isomer is limited, its structural motifs (aniline derivative + aryl iodide + fluorinated benzoic acid) dictate a strict "Default-to-High-Caution" protocol. The primary risks are respiratory sensitization from the aniline moiety and homolytic cleavage of the C-I bond under light exposure.
Hazard Classification (Derived from SAR*)
Structure-Activity Relationship analysis based on 2-amino-5-iodobenzoic acid analogs.
Hazard Category
GHS Classification (Projected)
Operational Implication
Health
Skin Irrit. 2 (H315)Eye Irrit.[2] 2A (H319)STOT SE 3 (H335)
Material is a potent mucosal irritant. Dust inhalation must be prevented to avoid long-term sensitization.
Reactivity
Light SensitiveAir Sensitive
The Carbon-Iodine bond is labile. Exposure to UV/White light can release free iodine (), causing sample degradation and corrosion.
Physical
Combustible Dust
Finely divided powder can form explosive mixtures in air. Grounding is required during transfer.
Personal Protective Equipment (PPE) Matrix
Protection Zone
Recommended Equipment
Technical Rationale
Respiratory
Fume Hood (Face Velocity > 0.5 m/s)
Mandatory. N95 respirators are insufficient for long-term handling of aniline derivatives due to potential vapor breakthrough.
Dermal (Hands)
Double Nitrile Gloves (0.11 mm min)
Outer: Standard Nitrile (changed every 30 mins).Inner: Extended cuff Nitrile.Latex is not recommended due to poor organic solvent resistance.
Ocular
Chemical Splash Goggles
Safety glasses with side shields are inadequate if fine powder becomes airborne during weighing.
Body
Tyvek® Lab Coat + Sleeve Covers
Prevents accumulation of dust on fabric cuffs, a common source of secondary contamination outside the hood.
Part 2: Operational Handling Workflow
Core Directive: This compound is an expensive, sensitive intermediate. The workflow prioritizes yield preservation (preventing degradation) and contamination control .
The "Cold-Chain" Handling Protocol
Figure 1: Safe Handling Lifecycle. Note the critical "Equilibration" step to prevent moisture condensation on the cold solid, which accelerates hydrolysis.
Step-by-Step Methodology
Phase A: Preparation
Amber Glassware: All receiving vessels must be amber glass or wrapped in aluminum foil to block UV light.
Static Discharge: Use an anti-static gun or ionizer bar inside the weigh station. Fluorinated aromatic powders are prone to high static charge, causing "fly-away" powder that contaminates the balance.
Phase B: Weighing & Transfer
Remove the container from the refrigerator (2-8°C) and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins). Crucial: Opening a cold bottle introduces atmospheric moisture, degrading the reagent.
Transfer the required amount into a tared amber vial.
Headspace Purge: Before re-sealing the stock bottle, gently flow Argon or Nitrogen gas into the bottle for 10 seconds to displace oxygen. Seal tightly with Parafilm.
Phase C: Solubilization
Solvent Choice: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water.
Protocol: Dissolve immediately after weighing. Do not leave the solid sitting in an open weigh boat.
Part 3: Storage & Stability Management
To maintain purity >98% over 6+ months, adhere to the "DAL" Protocol :
D (Dark): Store in opaque, amber containers. Even fluorescent lab lights can initiate slow de-iodination.
A (Atmosphere): Store under Nitrogen or Argon. The amino group is susceptible to slow oxidation (browning) in air.
L (Low Temp): Long-term storage at 2-8°C is recommended. For storage >1 year, freeze at -20°C.
Part 4: Emergency Response & Decontamination
Spill Management (Solid Powder)
Do NOT use a brush or broom (generates dust).
Step 1: Cover the spill with wet paper towels (dampened with water) to prevent dust dispersal.
Step 2: Wipe up the slurry using nitrile gloves.
Step 3: Clean the surface with a 1% Sodium Thiosulfate solution. Why? This reduces any free iodine (brown stain) to colorless iodide, ensuring complete decontamination.
First Aid
Eye Contact: Rinse immediately for 15 minutes.[3] The fluorine substituent can increase the acidity/irritation potential compared to standard benzoic acid.
Skin Contact: Wash with soap and water.[3][4][5][6][7] If skin turns yellow/brown, it indicates iodine staining; treat with polyethylene glycol (PEG 400) or continue washing.
Part 5: Waste Disposal Strategy
Environmental Compliance: This compound contains Covalently Bonded Iodine and Fluorine . It cannot be treated as standard organic waste.
Do NOT mix with acid waste. Acidification can liberate toxic gas or HF traces. Segregate into the "Halogenated Solvents" carboy.
Disposal Logic:
Incineration facilities require knowledge of high iodine content because iodine vapors can corrode combustion chambers and require specific scrubbing (alkaline scrubbers) to prevent release into the atmosphere [1].
References
United States Environmental Protection Agency (EPA). Best Management Practices for unused pharmaceuticals and specialized chemical intermediates. Retrieved from [Link]
PubChem. Compound Summary for Benzoic Acid Derivatives (SAR Analysis). National Library of Medicine. Retrieved from [Link]